Product packaging for Monodes(N-carboxymethyl)valine Daclatasvir(Cat. No.:CAS No. 1007884-60-7)

Monodes(N-carboxymethyl)valine Daclatasvir

Cat. No.: B1144818
CAS No.: 1007884-60-7
M. Wt: 581.7 g/mol
InChI Key: BHLPGQSNBFUPQA-FMYROPPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Monodes(N-carboxymethyl)valine Daclatasvir, also known as this compound, is a useful research compound. Its molecular formula is C33H39N7O3 and its molecular weight is 581.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H39N7O3 B1144818 Monodes(N-carboxymethyl)valine Daclatasvir CAS No. 1007884-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N7O3/c1-20(2)29(39-33(42)43-3)32(41)40-17-5-7-28(40)31-36-19-27(38-31)24-14-10-22(11-15-24)21-8-12-23(13-9-21)26-18-35-30(37-26)25-6-4-16-34-25/h8-15,18-20,25,28-29,34H,4-7,16-17H2,1-3H3,(H,35,37)(H,36,38)(H,39,42)/t25-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLPGQSNBFUPQA-FMYROPPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Structure of a Key Daclatasvir Degradant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the structure of a significant Daclatasvir impurity, previously referred to as "Monodes(N-carboxymethyl)valine Daclatasvir." Through meticulous analysis of publicly available data, this document clarifies the true identity of this compound, presents its detailed structural characterization, and outlines the analytical methodologies crucial for its identification and quantification.

Correcting the Record: From a Misnomer to a Defined Impurity

Initial investigations into "this compound" revealed a discrepancy between its name and its actual chemical properties. The molecular formula associated with this compound is C₃₃H₃₉N₇O₃ with a molecular weight of 581.71 g/mol .[1] This is substantially different from the parent drug, Daclatasvir, which has a molecular formula of C₄₀H₅₀N₈O₆ and a molecular weight of 738.88 g/mol .[2][3]

Further research has definitively identified this impurity as Daclatasvir Impurity A . The correct IUPAC name for this compound is methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate .

This impurity is a significant degradation product of Daclatasvir, formed under various stress conditions. Its structure indicates the loss of one of the symmetric valine-carbamate moieties from the parent Daclatasvir molecule.

Structural Elucidation of Daclatasvir Impurity A

The definitive structure of Daclatasvir Impurity A has been elucidated through a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a cornerstone in identifying unknown impurities. For Daclatasvir Impurity A, LC-MS analysis provides critical data for confirming its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for Daclatasvir Impurity A

ParameterObserved Value
Molecular FormulaC₃₃H₃₉N₇O₃
Molecular Weight581.71
Ionization ModeElectrospray Ionization (ESI)
Observed m/z ([M+H]⁺)582.3

Note: The observed m/z value is consistent with the protonated molecule of the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous assignment of the structure. While specific chemical shift data for every proton and carbon is not publicly available in a consolidated format, the expected spectral features can be inferred from the known structure.

Table 2: Predicted ¹H NMR Spectral Features for Daclatasvir Impurity A

Proton TypeApproximate Chemical Shift (ppm)MultiplicityIntegration
Aromatic Protons7.0 - 8.0Multiplets~10H
Imidazole NH11.0 - 13.0Broad Singlet2H
Pyrrolidine CH3.0 - 5.0Multiplets~9H
Valine α-CH4.0 - 4.5Multiplet1H
Valine β-CH2.0 - 2.5Multiplet1H
Valine γ-CH₃0.8 - 1.2Doublet6H
Carbamate OCH₃~3.6Singlet3H

Note: These are predicted values and may vary based on solvent and experimental conditions.

Analytical Methodologies for Identification and Quantification

The routine analysis and control of Daclatasvir Impurity A in pharmaceutical formulations are critical for ensuring drug safety and efficacy. Stability-indicating HPLC and UPLC methods are the primary tools for this purpose.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Daclatasvir and its impurities, including Impurity A.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase is a 50:50 (v/v) mixture of acetonitrile and 0.05% o-phosphoric acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 315 nm

  • Column Temperature: 40 °C

  • Injection Volume: 20 µL

Sample Preparation:

  • Prepare a stock solution of the Daclatasvir drug substance or product in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water).

  • Perform serial dilutions to create working standards and sample solutions at the desired concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Experimental Workflow

The following diagram illustrates the general workflow for the identification and characterization of Daclatasvir impurities.

G Workflow for Daclatasvir Impurity Identification cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Identification cluster_3 Structure Elucidation cluster_4 Final Characterization A Daclatasvir Drug Substance/Product B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Stability-Indicating HPLC/UPLC B->C D UV/PDA Detection C->D E Mass Spectrometry (LC-MS) C->E F High-Resolution MS (HRMS) E->F G Tandem MS (MS/MS) E->G I Impurity Structure Confirmed (Daclatasvir Impurity A) F->I G->I H NMR Spectroscopy (1H, 13C) H->I

Caption: A generalized workflow for the identification of Daclatasvir impurities.

Formation Pathway

Daclatasvir Impurity A is a degradation product, suggesting its formation arises from the cleavage of one of the amide bonds linking a valine methyl ester moiety to the pyrrolidine ring of the parent molecule. This is likely to occur under hydrolytic (acidic or basic) or other stress conditions.

The following diagram illustrates the logical relationship between Daclatasvir and Impurity A.

G Formation of Daclatasvir Impurity A Daclatasvir Daclatasvir (C40H50N8O6) Stress Stress Conditions (e.g., Hydrolysis) Daclatasvir->Stress ImpurityA Daclatasvir Impurity A (C33H39N7O3) Stress->ImpurityA Degradation

Caption: The degradation pathway from Daclatasvir to Impurity A.

Conclusion

The compound initially misidentified as "this compound" is correctly known as Daclatasvir Impurity A. Its structure has been confidently elucidated as a degradant of Daclatasvir, missing one of the valine-carbamate side chains. The analytical methods detailed in this guide provide a robust framework for the detection, quantification, and control of this critical impurity, ensuring the quality and safety of Daclatasvir drug products. Researchers and drug development professionals should use the correct nomenclature and structural information presented herein for all future work related to this compound.

References

An In-depth Technical Guide to the Synthesis and Degradation Pathways of Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and degradation pathways of Daclatasvir, a direct-acting antiviral agent against the hepatitis C virus (HCV). Daclatasvir, with the chemical name methyl ((1S)-1-(((2S)-2-(5-(4'-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate, functions by inhibiting the HCV nonstructural protein 5A (NS5A). Understanding its synthesis is crucial for impurity profiling, while knowledge of its degradation pathways is vital for ensuring drug stability, shelf-life, and patient safety.

Daclatasvir Synthesis Pathway

The synthesis of Daclatasvir is a multi-step process. One common approach involves the formation of the core biphenyl-diimidazole scaffold followed by coupling with the appropriate amino acid derivatives.

A key step is the Friedel-Crafts acylation of biphenyl with chloroacetyl chloride, catalyzed by aluminum chloride, to form 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-chloroethan-1-one). This intermediate is then reacted with N-protected L-proline. Subsequent reaction with ammonium acetate leads to the formation of the two imidazole rings. Finally, after deprotection, the molecule is coupled with an L-valine derivative to yield Daclatasvir.

Daclatasvir Synthesis Pathway Biphenyl Biphenyl Intermediate1 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis (2-chloroethan-1-one) Biphenyl->Intermediate1 Friedel-Crafts Acylation ChloroacetylChloride Chloroacetyl Chloride + AlCl3 ChloroacetylChloride->Intermediate1 Intermediate2 Bis-ketoester Intermediate1->Intermediate2 Alkylation BocProline Boc-L-proline BocProline->Intermediate2 Intermediate3 Bis-imidazole amine salt Intermediate2->Intermediate3 Cyclization & Deprotection AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Intermediate3 Daclatasvir Daclatasvir Intermediate3->Daclatasvir Coupling ValineDerivative L-valine derivative ValineDerivative->Daclatasvir

A simplified overview of a potential synthetic route to Daclatasvir.

Daclatasvir Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Daclatasvir has been shown to be susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic conditions, while it is relatively stable to thermal stress in the solid state.

Hydrolytic Degradation

Daclatasvir undergoes degradation in both acidic and basic conditions.

  • Acidic Hydrolysis: Under acidic conditions, the carbamate moieties are susceptible to hydrolysis.

  • Basic Hydrolysis: In alkaline media, the carbamate linkage is also prone to hydrolysis. Additionally, base-mediated autoxidation of the imidazole ring can occur.

Oxidative Degradation

The imidazole moiety of Daclatasvir is particularly susceptible to oxidation. Treatment with hydrogen peroxide or other oxidizing agents can lead to the formation of several degradation products. The oxidation can result in ring opening of the pyrrolidine moiety or modifications to the imidazole ring itself.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of Daclatasvir in solution. The imidazole moiety is also sensitive to photodegradation, leading to a number of degradants.

The following diagram illustrates the general degradation pathways of Daclatasvir under different stress conditions.

Daclatasvir Degradation Pathways Daclatasvir Daclatasvir Acid Acidic Hydrolysis (e.g., HCl) Daclatasvir->Acid Base Basic Hydrolysis (e.g., NaOH) Daclatasvir->Base Oxidation Oxidative Stress (e.g., H2O2) Daclatasvir->Oxidation Photo Photolytic Stress (UV/Visible Light) Daclatasvir->Photo DP1 Degradation Product 1 (Carbamate Hydrolysis) Acid->DP1 Base->DP1 DP4 Degradation Product 4 (Base-mediated Autoxidation) Base->DP4 DP2 Degradation Product 2 (Imidazole Oxidation) Oxidation->DP2 DP3 Degradation Product 3 (Photodegradants) Photo->DP3

General degradation pathways of Daclatasvir under stress conditions.

Quantitative Data on Daclatasvir Degradation

The extent of degradation is dependent on the stressor, its concentration, temperature, and duration of exposure. The following table summarizes typical degradation observed in forced degradation studies.

Stress ConditionReagents and Conditions% Degradation (Approx.)Reference
Acid Hydrolysis0.1 N HCl, refluxed at 60°C for 4 hoursVaries
2 N HCl, refluxed at 80°C for 5 hoursSignificant
Base Hydrolysis0.1 N NaOH, refluxed at 60°C for 4 hoursVaries
0.1 N NaOH, refluxed at 80°C for 72 hoursSignificant
Oxidative Degradation30% H₂O₂, refluxed at 60°C for 6 hoursVaries
3% H₂O₂, heated at 80°C for 1 hourSignificant
Photolytic DegradationSolid drug exposed to direct sunlight for 10 daysStable
Solution exposed to 1.2 million lux hours (visible) and 200 Wh/m² (UV)Degradation observed
Thermal DegradationSolid drug at 105°C for 24 hoursStable

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of forced degradation studies.

General Procedure for Forced Degradation

A stock solution of Daclatasvir is prepared in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Aliquots of this stock solution are then subjected to various stress conditions as described below. After the specified time, the solutions are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating HPLC or UPLC method.

Acid Hydrolysis Protocol
  • Add 1 mL of 0.1 N HCl to 1 mL of the Daclatasvir stock solution in a 10 mL volumetric flask.

  • Reflux the mixture at 60°C for 4 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N NaOH.

  • Dilute to the final volume with the mobile phase.

  • Inject into the chromatographic system.

Base Hydrolysis Protocol
  • Add 1 mL of 0.1 N NaOH to 1 mL of the Daclatasvir stock solution in a 10 mL volumetric flask.

  • Reflux the mixture at 60°C for 4 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N HCl.

  • Dilute to the final volume with the mobile phase.

  • Inject into the chromatographic system.

Oxidative Degradation Protocol
  • Add 1 mL of 30% H₂O₂ to 1 mL of the Daclatasvir stock solution in a 10 mL volumetric flask.

  • Reflux the mixture at 60°C for 6 hours.

  • Cool the solution to room temperature.

  • Dilute to the final volume with the mobile phase.

  • Inject into the chromatographic system.

Photostability Protocol
  • Expose a thin layer of solid Daclatasvir powder in a petri dish to direct sunlight for 10 days.

  • For solution photostability, expose the Daclatasvir solution in a quartz cell to UV light (200 Wh/m²) and visible light (1.2 million lux hours).

  • Prepare a sample from the exposed solid or solution and dilute to the appropriate concentration for analysis.

Thermal Degradation Protocol
  • Keep the solid Daclatasvir drug in a hot air oven at 105°C for 24 hours.

  • After the specified time, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-treated sample for analysis.

Analytical Method

A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is typically used for the analysis of stressed samples. The method should be capable of separating Daclatasvir from all its degradation products. A common setup includes a C18 column and a mobile phase consisting of a mixture of an acidic buffer (e.g., 0.05% o-phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. Detection is usually performed using a UV detector. For structural elucidation of the degradation products, mass spectrometry (MS) is coupled with the liquid chromatography system (LC-MS).

The following diagram outlines a typical experimental workflow for a forced degradation study.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Neutralize Neutralization / Dilution Acid->Neutralize Base Base Hydrolysis Base->Neutralize Oxidation Oxidation Oxidation->Neutralize Photo Photolysis Photo->Neutralize Thermal Thermal Thermal->Neutralize Stock Daclatasvir Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Photo Stock->Thermal Analysis HPLC / UPLC-MS Analysis Neutralize->Analysis Data Data Analysis (Peak Purity, Mass Balance) Analysis->Data Characterization Degradant Characterization Data->Characterization

Workflow for forced degradation studies of Daclatasvir.

Formation Mechanism of Monodes(N-carboxymethyl)valine Daclatasvir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of Monodes(N-carboxymethyl)valine Daclatasvir, a significant degradation impurity of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. Daclatasvir's stability is a critical factor in its formulation and storage, and understanding the pathways through which it degrades is essential for ensuring its safety and efficacy. This document details the conditions leading to the formation of this impurity, proposes a formation mechanism, outlines experimental protocols for its study, and presents quantitative data from forced degradation studies.

Introduction

Daclatasvir is a potent antiviral drug used in the treatment of chronic hepatitis C.[1] During its manufacturing, storage, and handling, various impurities can emerge, which may impact the drug's quality, safety, and efficacy.[1][2] One of the primary degradation products identified is this compound, also known as Daclatasvir Impurity A.[3][4][5][6] This impurity arises from the chemical alteration of the valine moiety within the Daclatasvir molecule. Forced degradation studies, which subject the drug to stress conditions such as acid, base, and oxidation, are instrumental in identifying and understanding the formation of such impurities.[2][7][8]

Proposed Formation Mechanism

The formation of this compound from Daclatasvir is primarily observed under hydrolytic (acidic and basic) and oxidative stress conditions. The core of this transformation involves the modification of the N-terminal methoxycarbonyl group of the valine residue.

Hydrolytic Pathway (Acid and Base Catalyzed)

Under both acidic and basic conditions, the methyl carbamate group on the valine residue of Daclatasvir is susceptible to hydrolysis.

  • Base-Catalyzed Hydrolysis: In the presence of a base (e.g., NaOH), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This leads to the cleavage of the methyl ester bond, forming a carbamate intermediate which is unstable and subsequently decarboxylates to yield the primary amine. However, a competing reaction can lead to the formation of the N-carboxymethyl impurity. It is proposed that the initial hydrolysis of the methyl ester forms a carboxylate intermediate.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., HCl), the carbonyl oxygen of the carbamate is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the methyl ester and the formation of a carboxylic acid group attached to the nitrogen of the valine residue, resulting in this compound.

Oxidative Pathway

Oxidative stress, typically induced by reagents like hydrogen peroxide (H₂O₂), can also lead to the formation of this compound. The proposed mechanism involves the oxidative cleavage of the methyl group from the carbamate. This could proceed through a radical mechanism or by direct oxidation of the methyl group to a hydroxymethyl group, which is then further oxidized to a carboxylic acid.

The imidazole moiety of Daclatasvir is also known to be susceptible to oxidation, suggesting that the molecule has multiple sites sensitive to oxidative degradation.[7]

A visual representation of the proposed primary degradation pathway leading to the formation of this compound is provided below.

G Daclatasvir Daclatasvir (N-methoxycarbonylvaline moiety) Intermediate Hydrolysis/Oxidation Intermediate Daclatasvir->Intermediate Acid/Base Hydrolysis or Oxidative Stress Impurity Monodes(N-carboxymethyl)valine Daclatasvir Intermediate->Impurity Formation of N-carboxymethyl group

Caption: Proposed degradation pathway of Daclatasvir.

Quantitative Data from Forced Degradation Studies

Forced degradation studies provide quantitative insights into the stability of Daclatasvir under various stress conditions. The following table summarizes typical findings from such studies.

Stress ConditionReagent/ConditionDurationTemperatureDaclatasvir Degradation (%)Formation of this compound
Acid Hydrolysis 0.1 N HCl4 hours60°CSignificantObserved as a major degradation product
Base Hydrolysis 0.1 N NaOH4 hours60°CSignificantObserved as a major degradation product
Oxidation 30% H₂O₂6 hours60°CSignificantObserved as a degradation product
Neutral Hydrolysis Water72 hours80°CStableNot significantly formed
Photochemical UV light10 daysAmbientStableNot significantly formed
Thermal Dry Heat3 days100°CStableNot significantly formed

Note: The exact percentages of degradation and impurity formation can vary depending on the specific experimental conditions. Daclatasvir has been shown to be relatively stable under neutral, photolytic, and thermal stress conditions.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments related to the formation and analysis of this compound.

Forced Degradation Studies

Objective: To induce the degradation of Daclatasvir under controlled stress conditions to identify and quantify degradation products.

Materials:

  • Daclatasvir pure drug substance

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC grade water, acetonitrile, and methanol

  • Orthophosphoric acid

Procedure:

  • Acid Hydrolysis: Dissolve 20 mg of Daclatasvir in 20 mL of 0.1 N HCl. Reflux the solution at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with mobile phase.[7]

  • Base Hydrolysis: Dissolve 20 mg of Daclatasvir in 20 mL of 0.1 N NaOH. Reflux the solution at 60°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration with mobile phase.[7]

  • Oxidative Degradation: Dissolve 20 mg of Daclatasvir in 20 mL of 30% H₂O₂. Reflux the solution at 60°C for 6 hours. Cool and dilute to a suitable concentration with mobile phase.[7]

  • Control Sample: Prepare a solution of Daclatasvir in the mobile phase at the same concentration as the stressed samples without subjecting it to any stress conditions.

Analytical Methodology: HPLC-UV

Objective: To separate and quantify Daclatasvir and its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 column (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.05% orthophosphoric acid in water (50:50 v/v).[7]

  • Flow Rate: 0.7 mL/min.[7]

  • Column Temperature: 40°C.

  • Detection Wavelength: 315 nm.

  • Injection Volume: 20 µL.

Analysis: Inject the prepared samples (acid, base, oxidative, and control) into the HPLC system. Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent Daclatasvir peak. The retention time of Daclatasvir is typically around 3.76 minutes under these conditions.[7]

The workflow for the analysis of Daclatasvir degradation is illustrated below.

G cluster_stress Forced Degradation cluster_analysis Analysis Daclatasvir Daclatasvir Sample Acid Acid Hydrolysis Daclatasvir->Acid Base Base Hydrolysis Daclatasvir->Base Oxidation Oxidation Daclatasvir->Oxidation HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC LCMS LC-MS/MS for Structural Elucidation HPLC->LCMS Characterize Degradants

Caption: Experimental workflow for degradation studies.

Structural Elucidation: LC-MS/MS

For the structural confirmation of this compound and other degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed. The mass spectrometer provides mass-to-charge ratio (m/z) information, which helps in identifying the molecular weight of the impurities and their fragmentation patterns, allowing for structural elucidation.

Conclusion

The formation of this compound is a critical degradation pathway for Daclatasvir, occurring primarily under hydrolytic and oxidative stress. Understanding this mechanism is paramount for the development of stable formulations and for setting appropriate storage conditions to ensure the quality and safety of this important antiviral medication. The experimental protocols and analytical methods described in this guide provide a robust framework for researchers and drug development professionals to study and control the formation of this and other related impurities.

References

Monodes(N-carboxymethyl)valine Daclatasvir molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Monodes(N-carboxymethyl)valine Daclatasvir, a principal degradation product and key impurity of the direct-acting antiviral agent, Daclatasvir. Daclatasvir is a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.[1][2][3][4][5] Understanding the physicochemical properties and analytical methodologies for this impurity is critical for drug stability, formulation development, and quality control.

Physicochemical Properties

This compound, also referred to as Daclatasvir Impurity A, is formed through the degradation of the parent compound.[1][2][3][4][5] Its key quantitative data are summarized below.

PropertyValue
Molecular Weight 581.71 g/mol [1][2][6] (also reported as 581.708 g/mol [7])
Chemical Formula C₃₃H₃₉N₇O₃[6][7][8]
CAS Number 1007884-60-7[3][9]

Experimental Protocols: Analytical Methodologies

The quantification and characterization of this compound, along with other related substances, are primarily achieved through stability-indicating chromatographic methods. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.

Forced Degradation Studies

To develop and validate a stability-indicating analytical method, forced degradation studies are performed on Daclatasvir to generate its impurities, including this compound. These studies expose the drug to various stress conditions:

  • Acid Hydrolysis: The drug substance is treated with an acid solution (e.g., 0.1 N HCl) and refluxed at an elevated temperature (e.g., 60°C) for several hours.[2]

  • Base Hydrolysis: The drug is subjected to a basic solution (e.g., 0.1 N NaOH) under reflux at a specified temperature (e.g., 60°C).[2] Daclatasvir's carbamate moiety is known to be susceptible to basic hydrolysis.[1]

  • Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 30% H₂O₂) and heated.[2]

  • Photolytic Degradation: A solution of the drug or the solid powder is exposed to high-intensity UV light or direct sunlight for an extended period (e.g., 10 days).[1][2]

  • Thermal Degradation: The solid drug substance is subjected to high temperatures to assess its thermal stability.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A common analytical technique for the separation and quantification of Daclatasvir and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Instrumentation: An HPLC system equipped with a UV or Diode-Array Detector (DAD) is typically used.[2][6]

  • Stationary Phase (Column): A C18 column (e.g., Hypersil C₁₈, 4.6 x 250 mm, 5 µm particle size) is frequently employed.[2]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.05% o-phosphoric acid) is used in an isocratic or gradient elution mode.[2] A common ratio is 50:50 (v/v).[2]

  • Flow Rate: A typical flow rate is between 0.7 mL/min and 1.0 mL/min.[2][7]

  • Detection: The detection wavelength is often set to 315 nm.[2]

  • Column Temperature: The analysis is usually performed at an elevated temperature, such as 40°C, to ensure reproducibility.[2]

Logical Workflow for Impurity Analysis

The following diagram illustrates a standard workflow for the identification and quantification of Daclatasvir impurities, including this compound.

G Workflow for Daclatasvir Impurity Analysis cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Quantification & Validation A Daclatasvir API / Formulation B Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B Stress Conditions C HPLC / UPLC Analysis (e.g., C18 Column) B->C Inject Stressed Sample D UV / DAD Detection C->D E Mass Spectrometry (LC-MS) for Structural Elucidation D->E F Quantify Impurities (e.g., this compound) D->F G Method Validation (ICH Guidelines) F->G

Caption: Logical workflow for the analysis of Daclatasvir impurities.

References

Daclatasvir Degradation Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of Daclatasvir, a direct-acting antiviral agent used in the treatment of Hepatitis C. Understanding the stability of Daclatasvir under various stress conditions is critical for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document outlines the conditions under which Daclatasvir degrades, the identified degradation products, and the analytical methodologies employed for their characterization.

Summary of Daclatasvir Degradation

Daclatasvir is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions.[1] While generally stable in the solid state under thermal and photolytic stress, it can undergo photodegradation when in solution.[2][3] The primary sites of degradation on the Daclatasvir molecule are the carbamate and imidazole moieties.[2]

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4] These studies involve subjecting the drug substance to a range of stress conditions that are more severe than accelerated stability testing conditions.

The following table summarizes the observed degradation of Daclatasvir under various stress conditions as reported in the literature.

Table 1: Summary of Daclatasvir Degradation Under Forced Stress Conditions

Stress ConditionReagent/ParametersObservationReference
Acid Hydrolysis 2 N HCl, reflux at 80°C for 5 hoursDegradation observed[1]
0.1 N HCl, reflux at 60°C for 4 hoursDegradation observed[5]
Base Hydrolysis 0.1 N NaOH, reflux at 80°C for 72 hoursDegradation observed[1]
0.1 N NaOH, reflux at 60°C for 4 hoursDegradation observed[5]
Neutral Hydrolysis Water, reflux at 80°C for 72 hoursDegradation observed[1]
Oxidative Degradation 30% H₂O₂, reflux at 60°C for 6 hoursDegradation observed[5]
0.3% H₂O₂, room temperature for 7 daysDegradation observed[4]
Thermal Degradation Solid state, 100°C for 3 daysStable[1]
Solid state, 105°C for 24 hoursStable[6]
Photolytic Degradation Solid state, UV and fluorescent lightStable[1]
Solution, high-intensity light/UV lightDegradation observed[2][3]

Identified Degradation Products

Several degradation products (DPs) of Daclatasvir have been identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and high-resolution mass spectrometry (HRMS). The following table provides a summary of the key degradation products and their mass-to-charge ratios (m/z).

Table 2: Major Degradation Products of Daclatasvir

Degradation ConditionDegradation Product (DP)m/z of Fragment IonsReference
Acidic Hydrolysis D1, D2, D3339.1, 561.2[5]
DP1, DP2, DP3, DP4Not specified[1]
Basic Hydrolysis D1, D2, D3294.1, 339.1, 505.2, 527.2[5]
DP1, DP2, DP3, DP4Not specified[1]
Oxidative Degradation D1, D2, D3301.1, 339.1[5]
Oxidative Product772.0 (molecular ion)[4]
Photodegradation (in solution) Degradants 2-8Not specified[2][3]

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on Daclatasvir, based on published literature.

Materials and Reagents
  • Daclatasvir Dihydrochloride pure drug substance[1][7]

  • HPLC grade acetonitrile and water[1][7]

  • Analytical grade reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (30%)[1][5]

  • Ammonium acetate[1]

  • o-phosphoric acid[5]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)[5][8]

  • LC-MS/MS or LC-QTOF-MS system for identification of degradation products[1]

  • pH meter[4]

  • Reflux condenser[1][5]

  • Water bath[4]

  • Photostability chamber[5]

Preparation of Stock and Sample Solutions

A stock solution of Daclatasvir is typically prepared by dissolving the pure drug in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of 1000 µg/mL.[1]

Stress Degradation Procedures
  • To a suitable volume of the Daclatasvir stock solution, add an equal volume of 2 N HCl.[1]

  • Reflux the solution at 80°C for 5 hours.[1]

  • After cooling, neutralize the solution with an appropriate concentration of NaOH.

  • Dilute the resulting solution to a suitable concentration for HPLC analysis.

  • To a suitable volume of the Daclatasvir stock solution, add an equal volume of 0.1 N NaOH.[1]

  • Reflux the solution at 80°C for 72 hours.[1]

  • After cooling, neutralize the solution with an appropriate concentration of HCl.

  • Dilute the resulting solution to a suitable concentration for HPLC analysis.

  • To a suitable volume of the Daclatasvir stock solution, add an equal volume of purified water.

  • Reflux the solution at 80°C for 72 hours.[1]

  • After cooling, dilute the solution to a suitable concentration for HPLC analysis.

  • To a suitable volume of the Daclatasvir stock solution, add an equal volume of 30% H₂O₂.

  • Reflux the solution at 60°C for 6 hours.[5]

  • After cooling, dilute the solution to a suitable concentration for HPLC analysis.

  • Expose a solution of Daclatasvir and the solid drug powder to UV light (200 Wh/m²) and visible light (1.2 million lux hours) for an extended period (e.g., 10 days).[5]

  • Prepare a solution of the solid sample and dilute the exposed solution to a suitable concentration for HPLC analysis.

  • Keep the solid Daclatasvir drug powder in an oven at 100°C for 3 days.[1]

  • After the exposure period, prepare a solution of the solid sample to a suitable concentration for HPLC analysis.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation

The following diagram illustrates the general workflow for conducting forced degradation studies of Daclatasvir.

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 2N HCl, 80°C) Analysis HPLC/UPLC Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Base->Analysis Neutral Neutral Hydrolysis (Water, 80°C) Neutral->Analysis Oxidative Oxidative Degradation (e.g., 30% H₂O₂) Oxidative->Analysis Photolytic Photolytic Degradation (UV/Visible Light) Photolytic->Analysis Thermal Thermal Degradation (Solid, 100°C) Thermal->Analysis Daclatasvir Daclatasvir Drug Substance Daclatasvir->Acid Daclatasvir->Base Daclatasvir->Neutral Daclatasvir->Oxidative Daclatasvir->Photolytic Daclatasvir->Thermal Characterization Characterization of DPs (LC-MS/MS, HRMS) Analysis->Characterization Pathway Elucidation of Degradation Pathway Characterization->Pathway

Caption: General experimental workflow for forced degradation studies of Daclatasvir.

Conceptual Degradation Pathway

This diagram illustrates the conceptual degradation of Daclatasvir, highlighting the susceptible moieties.

G Daclatasvir Daclatasvir Carbamate Carbamate Moiety Daclatasvir->Carbamate Susceptible to Hydrolysis Imidazole Imidazole Moiety Daclatasvir->Imidazole Susceptible to Oxidation Hydrolysis_DPs Hydrolysis Degradation Products Carbamate->Hydrolysis_DPs Oxidation_DPs Oxidation Degradation Products Imidazole->Oxidation_DPs

Caption: Conceptual pathway showing susceptible moieties of Daclatasvir.

Conclusion

The degradation of Daclatasvir is a critical aspect to consider during drug development and formulation. It is primarily susceptible to hydrolysis and oxidation, leading to the formation of several degradation products. The imidazole and carbamate moieties are the main sites of degradation. The use of stability-indicating analytical methods, such as the HPLC and UPLC methods described in the literature, is essential for the accurate quantification of Daclatasvir in the presence of its degradation products. This technical guide provides a foundational understanding for researchers and scientists working on the stability and formulation of Daclatasvir.

References

Monodes(N-carboxymethyl)valine Daclatasvir: A Technical Overview of a Key Daclatasvir Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir, a potent direct-acting antiviral agent, has been a cornerstone in the treatment of Hepatitis C virus (HCV) infection. Its efficacy is intrinsically linked to its metabolic fate within the body. A primary product of its biotransformation and degradation is Monodes(N-carboxymethyl)valine Daclatasvir, also identified as Daclatasvir Impurity A. This technical guide provides an in-depth analysis of this key metabolite, summarizing available quantitative data, detailing experimental protocols for its identification, and visualizing its formation pathway and analytical workflows. Understanding the characteristics of this metabolite is crucial for a comprehensive assessment of Daclatasvir's pharmacology, safety, and stability.

Daclatasvir Metabolism and Formation of this compound

Daclatasvir is predominantly metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][2] The formation of this compound is a result of oxidative metabolism. One of the principal metabolic pathways involves the δ-oxidation of one of the pyrrolidine rings of the Daclatasvir molecule. This oxidation leads to the opening of the pyrrolidine ring, forming an aminoaldehyde intermediate. Subsequently, an intramolecular rearrangement is believed to occur, leading to the formation of this compound.

This compound is not only a metabolite but also a significant degradation product observed in forced degradation studies under hydrolytic (acidic and basic) and oxidative stress conditions. This dual identity highlights its importance in both the in vivo metabolic profile and the in vitro stability of Daclatasvir.

Quantitative Data

While specific pharmacokinetic parameters for this compound (such as Cmax, AUC, and half-life) are not extensively reported in publicly available literature, its presence and relative abundance have been characterized in forced degradation studies. The following table summarizes the typical analytical conditions used for the separation and identification of Daclatasvir and its degradation products, including this compound.

ParameterMethod 1Method 2Method 3
Analytical Technique RP-HPLCUPLC-MS/MSUPLC-QTOF-MS
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)C18 (e.g., Acquity UPLC BEH C18, 1.7 µm)
Mobile Phase A Ammonium acetate buffer (pH 4.5)0.1% Formic acid in water5 mM Ammonium formate (pH 3.5)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode Isocratic (50:50)GradientIsocratic (40:60)
Flow Rate 1.0 mL/min0.4 mL/min0.2 mL/min
Detection UV at 315 nmTandem Mass Spectrometry (MRM mode)Quadrupole Time-of-Flight Mass Spectrometry
Internal Standard (for quantification) Not specifiedTadalafilLedipasvir
Lower Limit of Quantification (LLOQ) for Daclatasvir Not specified3 ng/mL50 ng/mL

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of Daclatasvir and identifying the formation of this compound.

a. Materials:

  • Daclatasvir reference standard

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard solution

  • LC-MS/MS system

b. Procedure:

  • Prepare a stock solution of Daclatasvir in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the human liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Add the Daclatasvir stock solution to the microsome suspension to achieve the desired final concentration and gently mix.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

Forced Degradation Study and Metabolite Identification

This protocol describes a general approach to induce the degradation of Daclatasvir and identify the resulting products, including this compound.

a. Materials:

  • Daclatasvir drug substance

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Methanol or other suitable solvent

  • HPLC or UPLC-MS/MS system

b. Procedure:

  • Acid Hydrolysis: Dissolve Daclatasvir in methanol and add HCl solution. Reflux the mixture for a specified period (e.g., 4 hours at 60°C). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve Daclatasvir in methanol and add NaOH solution. Reflux the mixture for a specified period (e.g., 4 hours at 60°C). Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve Daclatasvir in methanol and add H₂O₂ solution. Keep the solution at room temperature or reflux for a specified period (e.g., 24 hours at room temperature).

  • Sample Preparation for Analysis: For each stress condition, dilute the sample to a suitable concentration with the mobile phase.

  • Analysis: Inject the samples into an HPLC or UPLC-MS/MS system. Use a suitable chromatographic method to separate the parent drug from the degradation products.

  • Identification: Characterize the degradation products based on their retention times, UV spectra, and mass spectral data (including parent ion and fragmentation patterns). Compare the data with a reference standard of this compound if available.

Visualizations

Metabolic Pathway of Daclatasvir

Daclatasvir_Metabolism Daclatasvir Daclatasvir Oxidation CYP3A4-mediated δ-Oxidation Daclatasvir->Oxidation Intermediate Aminoaldehyde Intermediate (Pyrrolidine Ring Opening) Oxidation->Intermediate Metabolic Activation Metabolite Monodes(N-carboxymethyl)valine Daclatasvir Intermediate->Metabolite Intramolecular Rearrangement

Caption: Proposed metabolic pathway of Daclatasvir to its metabolite.

Experimental Workflow for Metabolite Identification

Metabolite_ID_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Identification Incubation In Vitro Incubation (e.g., Human Liver Microsomes) Quenching Reaction Quenching (Acetonitrile + Internal Standard) Incubation->Quenching Extraction Protein Precipitation & Supernatant Collection Quenching->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation Chromatographic Separation (UPLC/HPLC) Concentration->LC_Separation MS_Detection Mass Spectrometric Detection (MS and MS/MS) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Peak Detection MS_Detection->Data_Acquisition Metabolite_ID Metabolite Identification (Mass Shift, Fragmentation) Data_Acquisition->Metabolite_ID Quantification Relative/Absolute Quantification Metabolite_ID->Quantification

Caption: General workflow for in vitro metabolite identification.

Conclusion

This compound is a significant metabolite and degradation product of Daclatasvir, formed primarily through CYP3A4-mediated oxidation. While detailed pharmacokinetic data for this specific metabolite remains limited in the public domain, its formation and analytical characterization are well-documented in metabolic and stability studies. The provided protocols and workflows offer a foundational guide for researchers investigating the biotransformation of Daclatasvir. Further quantitative studies on the pharmacokinetics and potential pharmacological activity of this compound would provide a more complete understanding of Daclatasvir's disposition and effects in vivo.

References

Methodological & Application

Application Note: A Robust HPLC Method for the Separation of Daclatasvir and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Daclatasvir and its process-related and degradation impurities. The method is suitable for routine quality control analysis of Daclatasvir in bulk drug and pharmaceutical dosage forms.

Introduction

Daclatasvir is a potent direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities can affect the efficacy and safety of the drug product. Therefore, a reliable analytical method for the separation and quantification of these impurities is crucial for ensuring the quality and stability of Daclatasvir formulations. This application note presents a robust RP-HPLC method capable of separating Daclatasvir from its known impurities and degradation products generated under various stress conditions. The method has been developed and validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:

ParameterCondition
HPLC System Agilent 1100 series or equivalent with UV detector
Column Hypersil C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05% Orthophosphoric Acid in Water (50:50, v/v)
Flow Rate 0.7 mL/min
Column Temperature 40°C
Detection Wavelength 315 nm
Injection Volume 10 µL
Run Time 10 minutes
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Daclatasvir reference standard

  • Daclatasvir impurity standards (if available)

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh and transfer 10 mg of Daclatasvir reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation (for Tablet Dosage Form)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of Daclatasvir and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter.

  • Pipette 0.5 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 50 µg/mL.

Results and Discussion

The developed HPLC method provides excellent separation of Daclatasvir from its potential impurities. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Daclatasvir was found to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while it showed stability under photolytic and thermal stress.[3][4][6] The degradation products were well-resolved from the parent drug peak, indicating the specificity of the method.

Typical Chromatographic Data
CompoundRetention Time (min)
Degradation Product 1 (D1)~2.8
Daclatasvir ~3.8
Degradation Product 2 (D2)~4.5
Degradation Product 3 (D3)~5.2

Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column used.

Method Validation

The analytical method was validated according to ICH guidelines and demonstrated good linearity, accuracy, precision, and robustness.[4][5]

Validation ParameterResult
Linearity Range 10-50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 97.95% - 100.78%[7]
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.05 µg/mL[8]
Limit of Quantification (LOQ) 0.15 µg/mL[8]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis start Start weigh Weigh Standard/Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter Sample (if necessary) dilute->filter inject Inject into HPLC dilute->inject filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 315 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report end End report->end Impurity_Separation cluster_sample Sample Matrix cluster_hplc HPLC System cluster_output Chromatographic Output daclatasvir Daclatasvir (API) column C18 Stationary Phase daclatasvir->column Interaction based on polarity impurities Process & Degradation Impurities impurities->column Interaction based on polarity excipients Excipients excipients->column Interaction based on polarity separated_peaks Separated Peaks column->separated_peaks Differential Migration mobile_phase Mobile Phase (ACN:0.05% OPA, 50:50) mobile_phase->column Elution daclatasvir_peak Daclatasvir Peak separated_peaks->daclatasvir_peak Resolution impurity_peaks Impurity Peaks separated_peaks->impurity_peaks Resolution

References

Application Notes and Protocols for the Quantification of Monodes(N-carboxymethyl)valine Daclatasvir in Bulk Drug

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1] During the synthesis and storage of Daclatasvir, various impurities and degradation products can form, which may affect the efficacy and safety of the drug product. One of the primary degradation products is Monodes(N-carboxymethyl)valine Daclatasvir, also known as Daclatasvir Impurity A.[1][2][3] Regulatory guidelines necessitate the accurate quantification of such impurities in the bulk drug substance to ensure its quality and consistency.

This document provides detailed application notes and protocols for the quantification of this compound in bulk Daclatasvir drug substance using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Principle

The described method utilizes RP-HPLC with UV detection to separate this compound from the parent Daclatasvir drug and other potential impurities. The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic solvent. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A validated stability-indicating RP-HPLC method is employed for the analysis.[4][5]

ParameterCondition
Instrument HPLC with UV or Diode Array Detector (DAD)
Column Hypersil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent
Mobile Phase Acetonitrile : 0.05% o-phosphoric acid in water (50:50 v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 315 nm
Column Temperature 40 °C
Injection Volume 20 µL
Run Time Approximately 10 minutes

2. Preparation of Solutions

  • Mobile Phase Preparation: Mix equal volumes of HPLC grade acetonitrile and a 0.05% solution of o-phosphoric acid in ultrapure water. Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for 10 minutes before use.[4]

  • Standard Stock Solution (Daclatasvir): Accurately weigh and dissolve 10 mg of Daclatasvir reference standard in 10 mL of the mobile phase to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solution: Prepare a working standard solution by diluting the this compound stock solution with the mobile phase to a concentration within the linear range of the method (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh about 25 mg of the Daclatasvir bulk drug sample, dissolve it in, and dilute to 25 mL with the mobile phase to get a concentration of 1000 µg/mL of Daclatasvir.

3. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution in replicate (typically five or six injections). The system is deemed suitable for analysis if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0%

4. Analytical Procedure

  • Inject the blank (mobile phase) to ensure no interfering peaks are present at the retention time of this compound.

  • Inject the working standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard.

  • Calculate the amount of this compound in the bulk drug sample using the following formula:

    Where:

    • Area_impurity is the peak area of this compound in the sample chromatogram.

    • Area_standard is the average peak area of this compound in the working standard solution injections.

    • Conc_standard is the concentration of this compound in the working standard solution.

    • Conc_sample is the concentration of the Daclatasvir bulk drug in the sample solution.

Quantitative Data Summary

The following table summarizes the validation parameters for a typical stability-indicating RP-HPLC method for Daclatasvir, which is capable of separating and quantifying its impurities.[5][6]

Validation ParameterResult
Linearity Range (for Daclatasvir) 10 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.0416 µg/mL
Limit of Quantification (LOQ) 0.1261 µg/mL
Accuracy (% Recovery) 97.95% - 100.78%
Precision (RSD %)
- Intraday< 1.0%
- Interday< 2.0%
Robustness The method is robust for small, deliberate variations in flow rate, mobile phase composition, and column temperature.

Visualizations

Experimental Workflow for Impurity Quantification

G Figure 1: Experimental Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase sys_suit System Suitability Test prep_mobile->sys_suit prep_std Prepare Standard Solution (Impurity) prep_std->sys_suit prep_sample Prepare Sample Solution (Bulk Drug) analysis Chromatographic Analysis (Blank, Standard, Sample) prep_sample->analysis sys_suit->analysis If suitable peak_id Peak Identification & Integration analysis->peak_id quant Quantification of Impurity peak_id->quant

Figure 1: Experimental Workflow

Logical Relationship between Daclatasvir and its Impurity

G Figure 2: Daclatasvir and its Degradation Product Daclatasvir Daclatasvir (Active Pharmaceutical Ingredient) Impurity Monodes(N-carboxymethyl)valine Daclatasvir (Impurity A) Daclatasvir->Impurity Degradation

Figure 2: Daclatasvir and its Degradation Product

References

Application Notes & Protocols for the Use of Monodes(N-carboxymethyl)valine Daclatasvir as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) by inhibiting the non-structural protein 5A (NS5A). The purity and quality of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. During the synthesis, storage, or under stress conditions, Daclatasvir can degrade, leading to the formation of impurities. Monodes(N-carboxymethyl)valine Daclatasvir, also known as Daclatasvir Impurity A, is a primary degradation product.[1][2]

Regulatory bodies require the identification and quantification of impurities in pharmaceutical products to ensure they are within acceptable limits. The use of well-characterized reference standards is essential for the accurate quantification of these impurities. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of Daclatasvir.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the this compound reference standard is provided below.

PropertyValue
Chemical Name Methyl N-[(2S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-3-methylbutyl]carbamate
Synonyms Daclatasvir Impurity A
Molecular Formula C₃₃H₃₉N₇O₃
Molecular Weight 581.71 g/mol
CAS Number 1007884-60-7
Appearance Off-white, hygroscopic powder
Solubility Soluble in DMSO (up to 250 mg/mL with sonication)[1][2]

Daclatasvir's Mechanism of Action: NS5A Inhibition

Daclatasvir targets the HCV NS5A protein, which is essential for viral RNA replication and virion assembly. By binding to NS5A, Daclatasvir disrupts the formation of the replication complex, a critical component for the virus to multiply. The following diagram illustrates the simplified signaling pathway of Daclatasvir's inhibitory action.

Daclatasvir_Mechanism cluster_HCV_Lifecycle HCV Replication Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-Structural Proteins (including NS5A) Polyprotein->NS_Proteins Proteolytic Processing Replication_Complex Replication Complex Formation NS_Proteins->Replication_Complex Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication Virion_Assembly Virion Assembly & Release Viral_Replication->Virion_Assembly Daclatasvir Daclatasvir Daclatasvir->Replication_Complex Inhibits NS5A NS5A Protein Daclatasvir->NS5A Binds to NS5A->Replication_Complex Essential for

Daclatasvir inhibits HCV replication by targeting the NS5A protein.

Experimental Protocols

The following protocols outline the use of this compound as a reference standard for the quantification of this impurity in Daclatasvir drug substances and products.

Reference Standard Handling and Stock Solution Preparation

Objective: To prepare a stable and accurate stock solution of the this compound reference standard.

Materials:

  • This compound reference standard

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Ultrasonic bath

Protocol:

  • Allow the container of the this compound reference standard to equilibrate to room temperature before opening to prevent moisture absorption.

  • Accurately weigh a suitable amount of the reference standard (e.g., 10 mg) and transfer it to a volumetric flask.

  • Add a portion of DMSO to dissolve the standard.

  • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the final volume with DMSO.

  • Store the stock solution in a tightly sealed container at -20°C for up to one month or at -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles.

HPLC Method for Quantification of this compound

Objective: To provide a validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound in the presence of Daclatasvir and other impurities. This method is based on the work of Naz et al. (2019).[1]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 100 mm, 5 µm particle size[1]
Mobile Phase A Acetonitrile and Phosphate Buffer mixture[1]
Mobile Phase B Acetonitrile[1]
Elution Mode Gradient[1]
Flow Rate (A specific flow rate would be determined during method development and validation, a typical starting point is 1.0 mL/min)
Column Temperature (Typically ambient or controlled at a specific temperature, e.g., 30°C)
Detection Wavelength 304 nm[1]
Injection Volume (Typically 10-20 µL)

Preparation of Calibration Standards:

  • Prepare a series of working standard solutions of this compound by diluting the stock solution with the mobile phase.

  • The concentration range for the calibration curve should encompass the expected levels of the impurity in the test samples. A recommended linearity range is 25 ng/mL to 25,000 ng/mL.[1]

Sample Preparation:

  • Accurately weigh a sample of the Daclatasvir drug substance or a powdered composite of the drug product.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of mobile phase components) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent), followed by the series of calibration standards.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of the impurity in the sample solutions using the calibration curve.

Method Validation Parameters:

The following table summarizes the typical validation parameters for this analytical method, based on the findings of Naz et al. (2019).[1]

ParameterSpecification
Linearity Range 25 - 25,000 ng/mL[1]
Correlation Coefficient (r²) > 0.995[1]
Accuracy (Recovery) Minimum 94.2%[1]
Precision (%RSD) < 5.6%[1]

Workflow for Using the Reference Standard in Quality Control

The following diagram outlines the general workflow for the utilization of the this compound reference standard in a pharmaceutical quality control setting.

QC_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Evaluation Evaluation & Reporting Receive_Standard Receive & Qualify Reference Standard Prepare_Stock Prepare Stock Solution Receive_Standard->Prepare_Stock Prepare_Cal_Stds Prepare Calibration Standards Prepare_Stock->Prepare_Cal_Stds HPLC_Analysis Perform HPLC Analysis Prepare_Cal_Stds->HPLC_Analysis Sample_Prep Prepare Test Sample Sample_Prep->HPLC_Analysis Data_Processing Process Chromatographic Data HPLC_Analysis->Data_Processing Quantification Quantify Impurity Level Data_Processing->Quantification Compare_Specs Compare with Specification Limits Quantification->Compare_Specs Report_Results Report Results Compare_Specs->Report_Results

Workflow for impurity quantification using a reference standard.

Data Presentation

The quantitative data for the HPLC method validation should be presented in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data

Concentration (ng/mL)Peak Area (Arbitrary Units)
25(Value)
100(Value)
500(Value)
2500(Value)
10000(Value)
25000(Value)
Correlation Coefficient (r²) > 0.995

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (ng)Amount Recovered (ng)% Recovery
Low(Value)(Value)(Value)
Medium(Value)(Value)(Value)
High(Value)(Value)(Value)
Average % Recovery > 94.2%

Table 3: Precision Data

ReplicateConcentration Found (ng/mL)
1(Value)
2(Value)
3(Value)
4(Value)
5(Value)
6(Value)
Mean (Value)
Standard Deviation (Value)
% Relative Standard Deviation (%RSD) < 5.6%

Conclusion

The use of a well-characterized this compound reference standard is crucial for the accurate and reliable quantification of this impurity in Daclatasvir drug substances and products. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement robust quality control measures, ensuring the safety and efficacy of Daclatasvir. Adherence to these guidelines will support regulatory compliance and contribute to the overall quality of the final pharmaceutical product.

References

Application Notes and Protocols for Forced Degradation Studies of Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection. To ensure its efficacy and safety, a thorough understanding of its stability under various stress conditions is crucial. Forced degradation studies are essential in drug development to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. These studies are a regulatory requirement and provide valuable information on the intrinsic stability of the drug substance and its compatibility with excipients.

This document provides a detailed protocol for conducting forced degradation studies on Daclatasvir, including the necessary stress conditions, analytical methodology for separation and quantification of the drug and its degradation products, and data presentation.

Experimental Protocols

Forced degradation studies of Daclatasvir should be performed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These typically include acidic, basic, oxidative, thermal, and photolytic stress.

Preparation of Stock and Working Solutions
  • Daclatasvir Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Daclatasvir and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with a suitable solvent (e.g., a mixture of acetonitrile and water, 70:30 v/v).

  • Working Standard Solution (100 µg/mL): Dilute the stock solution appropriately with the mobile phase to obtain a concentration of 100 µg/mL.

Forced Degradation Procedures
  • Transfer a known amount of Daclatasvir (e.g., 20 mg) into a flask.

  • Add 20 mL of 0.1 N to 2 N Hydrochloric acid (HCl)[1][2][3].

  • Reflux the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2 to 5 hours)[1][2][3].

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate concentration of sodium hydroxide (NaOH).

  • Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL of Daclatasvir.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.

  • Transfer a known amount of Daclatasvir (e.g., 20 mg) into a flask.

  • Add 20 mL of 0.1 N to 1 N Sodium Hydroxide (NaOH)[1][2][3].

  • Reflux the solution at a controlled temperature (e.g., 80°C) for a specified period (e.g., 2 to 72 hours)[2][3].

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate concentration of hydrochloric acid (HCl).

  • Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL of Daclatasvir.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before analysis.

  • Transfer a known amount of Daclatasvir (e.g., 20 mg) into a flask.

  • Add a solution of 3% to 30% Hydrogen Peroxide (H₂O₂)[1][2][4].

  • Keep the solution at room temperature or reflux at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 1 to 23 hours)[1][2][3].

  • After the specified time, dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL of Daclatasvir.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before HPLC analysis.

  • Place a known amount of solid Daclatasvir powder in a petri dish.

  • Expose the sample to a high temperature (e.g., 100-105°C) in a hot air oven for a specified period (e.g., 24 hours to 3 days)[2][3].

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-treated sample in the mobile phase at a concentration of approximately 100 µg/mL.

  • Filter the solution before injection.

  • Place a thin layer of solid Daclatasvir powder in a petri dish.

  • Expose the sample to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber for a specified duration (e.g., 7 to 10 days)[1][2].

  • After exposure, prepare a solution of the sample in the mobile phase at a concentration of approximately 100 µg/mL.

  • Filter the solution before analysis.

  • A solution of Daclatasvir should also be exposed to the same photolytic conditions to assess degradation in solution.

Analytical Methodology

A stability-indicating analytical method, typically Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), is required to separate and quantify Daclatasvir from its degradation products.

Recommended RP-HPLC Method
  • Column: A C18 column (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm particle size) is commonly used[1][4].

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05% o-phosphoric acid or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode[1][3][5]. A common mobile phase composition is a 50:50 (v/v) mixture of acetonitrile and 0.05% o-phosphoric acid[1].

  • Flow Rate: A typical flow rate is between 0.7 mL/min and 1.0 mL/min[1][5].

  • Detection Wavelength: Daclatasvir can be detected at a wavelength of 315 nm[1].

  • Column Temperature: Maintaining the column at a constant temperature, for instance, 40°C, can improve peak shape and reproducibility[1].

  • Injection Volume: A standard injection volume is 20 µL.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. A tabular format is highly recommended for easy comparison of the data obtained from different stress conditions.

Table 1: Summary of Forced Degradation Studies of Daclatasvir

Stress ConditionReagent/Condition DetailsDurationTemperature% Degradation of DaclatasvirNumber of Degradation ProductsRetention Times of Degradants (min)
Acid Hydrolysis 0.1 N HCl4 hours60°CVaries33.863, 4.121, 4.783[1]
Base Hydrolysis 0.1 N NaOH4 hours60°CVaries25.188, 5.469[1]
Oxidative 30% H₂O₂6 hours60°CVaries14.038[1]
Thermal (Solid) Dry Heat10 days-Stable0-
Photolytic (Solid) UV & Visible Light10 days-Stable0-
Neutral Hydrolysis Water4 hours60°CStable0-

Note: The percentage of degradation and the number and retention times of degradation products can vary depending on the exact experimental conditions and the analytical method used.

Visualization of Experimental Workflow

A diagram illustrating the workflow of the forced degradation study provides a clear overview of the entire process.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation Daclatasvir_API Daclatasvir API Stock_Solution Prepare Stock Solution Daclatasvir_API->Stock_Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Stock_Solution->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Stock_Solution->Base Expose to Stress Oxidative Oxidative Degradation (e.g., 30% H₂O₂, 60°C) Stock_Solution->Oxidative Expose to Stress Thermal Thermal Degradation (Solid, e.g., 105°C) Stock_Solution->Thermal Expose to Stress Photolytic Photolytic Degradation (UV/Vis Light) Stock_Solution->Photolytic Expose to Stress Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize Filter Filter Sample Neutralize->Filter HPLC_Analysis RP-HPLC Analysis Filter->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Peak Purity) HPLC_Analysis->Data_Analysis Degradation_Pathway Propose Degradation Pathway Data_Analysis->Degradation_Pathway Stability_Method Validate Stability-Indicating Method Data_Analysis->Stability_Method

Caption: Workflow for the forced degradation study of Daclatasvir.

Degradation Pathway Insights

Studies have shown that Daclatasvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under neutral, thermal, and photolytic stress[1]. The imidazole and carbamate moieties within the Daclatasvir structure are particularly prone to degradation[6]. Under basic conditions, the carbamate moiety is susceptible to hydrolysis, while the imidazole moiety can undergo base-mediated autoxidation[6]. Oxidative stress, particularly with hydrogen peroxide, can also lead to the oxidation of the imidazole moiety[6]. The degradation products can be characterized using techniques like LC-MS/MS to elucidate their structures and propose degradation pathways.

Conclusion

This application note provides a comprehensive protocol for conducting forced degradation studies on Daclatasvir. Adherence to these protocols will enable researchers to obtain reliable and reproducible data on the stability of Daclatasvir, which is critical for drug development, formulation optimization, and regulatory submissions. The development of a robust, stability-indicating analytical method is paramount for accurately assessing the degradation profile of the drug.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daclatasvir (DCV) is a direct-acting antiviral agent highly effective against the Hepatitis C virus (HCV) by inhibiting the NS5A protein, which is crucial for HCV RNA replication and virion assembly.[1] Ensuring the quality, safety, and efficacy of Daclatasvir in pharmaceutical formulations requires robust analytical methods to quantify the active pharmaceutical ingredient (API) and identify and quantify any related compounds, including process impurities and degradation products.[2] This document provides detailed application notes and protocols for the development and validation of analytical methods for Daclatasvir and its related compounds, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

These methods are essential for routine quality control, stability studies, and ensuring compliance with regulatory standards. The protocols outlined below are based on validated, stability-indicating methods that can separate Daclatasvir from its degradation products formed under various stress conditions.[2][3][4]

Data Presentation: Quantitative Method Parameters

The following tables summarize quantitative data from various validated HPLC and UPLC methods for the analysis of Daclatasvir, providing a comparative overview of their performance characteristics.

Table 1: Chromatographic Conditions and Performance Data for Daclatasvir Analysis

ParameterMethod 1 (RP-HPLC)Method 2 (RP-HPLC)Method 3 (RP-HPLC)Method 4 (UPLC)
Column Hypersil C18 (4.6 x 250 mm, 5 µm)[5]Waters C8 (4.6 x 250 mm, 5 µm)[3]Inertsil-C18 ODS[6]Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7 µm)[7]
Mobile Phase Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v)[5]Acetonitrile: Mixed phosphate buffer pH 2.5 (25:75 v/v)[3]Acetonitrile: Methanol (70:30 v/v)[6]Gradient elution with mobile phase A and B[7]
Flow Rate 0.7 mL/min[5]1.2 mL/min[3]1.0 mL/min[6]0.4 mL/min[8]
Detection Wavelength 315 nm[5]306 nm[3]230 nm[6]305 nm[8]
Retention Time (t_R) of DCV 3.760 ± 0.01 min[1][5]5.4 min[3]2.658 min[6]Not specified
Linearity Range 10-50 µg/mL[1][4]0.6-60 µg/mL[3]20-80 µg/mL[6]Not specified
Correlation Coefficient (r²) 0.9998[1][4]>0.99999[3]Not specifiedNot specified
Accuracy (% Recovery) Satisfactory[5]Validated[3]Validated[6]Validated[7]
Precision (% RSD) Satisfactory[5]Validated[3]Validated[6]<15%[9]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Daclatasvir

This protocol describes a validated reverse-phase HPLC method for the quantification of Daclatasvir in the presence of its degradation products.

1. Materials and Reagents

  • Daclatasvir reference standard

  • HPLC grade acetonitrile, methanol, and water[1]

  • Analytical grade o-phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide[1]

  • Tablet dosage forms of Daclatasvir

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV detector (e.g., Agilent 1100)[5]

  • Column: Hypersil C18 (4.6 x 250 mm, 5 µm particle size)[5]

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% ortho-phosphoric acid in water.[1][4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[4]

  • Flow Rate: 0.7 mL/min[1][4]

  • Injection Volume: 10 µL[4]

  • Column Temperature: 40 °C[1]

  • Detection Wavelength: 315 nm[1][4]

  • Run Time: 10 minutes[1]

3. Standard Solution Preparation

  • Accurately weigh and transfer 10 mg of Daclatasvir working standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Make up the volume to 100 mL with the mobile phase to obtain a stock solution of 100 µg/mL.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 50 µg/mL by diluting with the mobile phase.[1][4]

4. Sample Solution Preparation (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 60 mg of Daclatasvir and transfer it to a 100 mL volumetric flask.[6]

  • Add about 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the drug.[6]

  • Make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 30 µg/mL).

5. System Suitability

  • Inject the standard solution (e.g., 30 µg/mL) five times into the HPLC system.

  • The system is deemed suitable for analysis if the relative standard deviation (% RSD) of the peak areas is less than 2.0%.

6. Analysis

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area for Daclatasvir.

  • The concentration of Daclatasvir in the sample can be calculated using the calibration curve generated from the standard solutions.

Protocol 2: Forced Degradation Studies

Forced degradation studies are crucial to establish the stability-indicating nature of the analytical method.[2]

1. Preparation of Stock Solution

  • Prepare a stock solution of Daclatasvir at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or mobile phase).

2. Stress Conditions

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Reflux the solution at 60-80°C for a specified period (e.g., 2-4 hours).[4][6][7] After cooling, neutralize the solution with 0.1N NaOH and dilute with the mobile phase to the desired concentration.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N or 1N NaOH. Reflux at 60-80°C for 2-4 hours.[4][6][7] After cooling, neutralize with 0.1N HCl and dilute with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature or reflux at 60-80°C for a specified time (e.g., 1-6 hours).[4][7] Dilute with the mobile phase.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at a high temperature (e.g., 105°C) for a defined period (e.g., 24 hours).[7] Then, prepare a sample solution as described previously.

  • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) for an extended period (e.g., 7-10 days).[4][7] Subsequently, prepare a sample solution.

3. Analysis of Stressed Samples

  • Inject the stressed samples into the HPLC or UPLC system.

  • Analyze the chromatograms to assess for the degradation of Daclatasvir and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Daclatasvir peak.[4]

Visualizations

Daclatasvir Analysis Workflow

Workflow for Daclatasvir Analysis cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Standard_Preparation Prepare Standard Solutions (10-50 µg/mL) Injection Inject Samples and Standards Standard_Preparation->Injection Sample_Preparation Prepare Sample Solutions (from Tablets) Sample_Preparation->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the analysis of Daclatasvir.

Daclatasvir Forced Degradation Pathway

Daclatasvir Forced Degradation Pathways cluster_stress Stress Conditions cluster_products Degradation Outcome Daclatasvir Daclatasvir Acid_Hydrolysis Acidic (e.g., 0.1N HCl, heat) Daclatasvir->Acid_Hydrolysis Base_Hydrolysis Basic (e.g., 0.1N NaOH, heat) Daclatasvir->Base_Hydrolysis Oxidation Oxidative (e.g., 3% H2O2, heat) Daclatasvir->Oxidation Photolytic Photolytic (UV/Vis Light) Daclatasvir->Photolytic Thermal Thermal (Heat) Daclatasvir->Thermal Degradation_Products_A Degradation Products Acid_Hydrolysis->Degradation_Products_A Degradation_Products_B Degradation Products Base_Hydrolysis->Degradation_Products_B Degradation_Products_O Degradation Products Oxidation->Degradation_Products_O Stable_P Stable Photolytic->Stable_P Stable_T Stable Thermal->Stable_T

Caption: Forced degradation pathways of Daclatasvir.

References

Application Notes and Protocols for Sample Preparation in the Analysis of Daclatasvir Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of Daclatasvir for the analysis of its impurities. Adherence to these guidelines is crucial for ensuring the accuracy, precision, and reliability of analytical results, which are fundamental for regulatory compliance and patient safety. The methodologies outlined are based on established and validated liquid chromatography techniques.

Introduction

Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug products is a critical aspect of pharmaceutical quality control. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Robust analytical methods, beginning with meticulous sample preparation, are essential for the accurate identification and quantification of these impurities. This application note details the procedures for preparing Daclatasvir samples from both the bulk drug substance and tablet formulations for analysis by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

General Workflow for Daclatasvir Impurity Analysis

The overall process for analyzing Daclatasvir impurities involves a series of sequential steps, from initial sample handling to the final chromatographic analysis and data interpretation. A clear understanding of this workflow is essential for maintaining sample integrity and achieving reliable results.

Daclatasvir_Impurity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting start Receive Daclatasvir Sample (API or Tablets) prep_standard Prepare Standard Stock & Working Solutions start->prep_standard prep_sample Prepare Sample Stock & Working Solutions start->prep_sample forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation hplc_uplc HPLC / UPLC System prep_standard->hplc_uplc Inject Standard prep_sample->hplc_uplc Inject Sample forced_degradation->hplc_uplc Inject Stressed Samples separation Chromatographic Separation of Daclatasvir and Impurities hplc_uplc->separation detection Detection (e.g., PDA, UV, MS) separation->detection data_acquisition Data Acquisition & Processing detection->data_acquisition quantification Impurity Identification & Quantification data_acquisition->quantification report Generate Analysis Report quantification->report

Caption: Workflow for Daclatasvir Impurity Analysis.

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of standard solutions, sample solutions from tablets, and samples for forced degradation studies.

Materials and Reagents
  • Daclatasvir Reference Standard

  • Daclatasvir Tablets (e.g., 60 mg)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/Milli-Q or equivalent)

  • o-Phosphoric Acid (analytical grade)[1][2]

  • Sodium Perchlorate Monohydrate (analytical grade)[3]

  • 1-Octanesulfonic Acid Sodium Salt (analytical grade)[3]

  • Hydrochloric Acid (HCl, analytical grade)[2]

  • Sodium Hydroxide (NaOH, analytical grade)[2]

  • Hydrogen Peroxide (H₂O₂, 30%)[2]

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF or nylon)[2][3]

  • Sonicator bath

  • pH meter

Preparation of Standard Solutions

Protocol 1: Standard Stock Solution (500 µg/mL) [3]

  • Accurately weigh approximately 50 mg of Daclatasvir reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 60 mL of a diluent (e.g., a 50:50 v/v mixture of water and acetonitrile).[3]

  • Sonicate for 30 minutes to ensure complete dissolution.[3]

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent.

  • Mix the solution thoroughly.

Protocol 2: Standard Working Solution (e.g., 2.5 µg/mL) [3]

  • Pipette an appropriate volume of the Standard Stock Solution into a volumetric flask. For a 2.5 µg/mL solution from a 500 µg/mL stock, pipette 0.5 mL into a 100 mL flask.

  • Dilute to the final volume with the chosen diluent.

  • Mix thoroughly before injection into the chromatography system.

Preparation of Sample Solutions from Tablets

Protocol 3: Tablet Sample Preparation (Target Concentration: 500 µg/mL) [3]

  • Weigh and finely powder no fewer than 20 Daclatasvir tablets to obtain a homogenous mixture.

  • Accurately weigh a portion of the tablet powder equivalent to 50 mg of Daclatasvir.

  • Transfer the powder into a 100 mL volumetric flask.

  • Add approximately 60 mL of the diluent (e.g., 50:50 v/v water:acetonitrile).[3]

  • Sonicate the flask for 30 minutes to facilitate the extraction of the drug.[3]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.22 µm PVDF syringe filter to remove any undissolved excipients.[3]

  • Collect the filtrate for analysis. This solution can be further diluted if necessary to match the concentration of the working standard for assay purposes or used directly for impurity profiling.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2][4]

Protocol 4: Preparation of Stressed Samples

  • Initial Sample Preparation : Prepare a stock solution of Daclatasvir at a concentration of 1 mg/mL in a suitable solvent (e.g., mobile phase or a mixture of methanol and water).[2]

  • Acid Hydrolysis :

    • To a known volume of the stock solution, add an equal volume of 0.1 N HCl.[2]

    • Reflux the solution at 60-80°C for 2-4 hours.[2][3]

    • Cool the solution to room temperature.

    • Neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final concentration suitable for analysis (e.g., 500 µg/mL) with the diluent.[3]

  • Base Hydrolysis :

    • To a known volume of the stock solution, add an equal volume of 1 N NaOH.[3]

    • Reflux the solution at 80°C for 2 hours.[3]

    • Cool the solution to room temperature.

    • Neutralize with an appropriate volume of 1 N HCl.

    • Dilute to a final concentration suitable for analysis with the diluent.

  • Oxidative Degradation :

    • To a known volume of the stock solution, add an equal volume of 3-30% H₂O₂.[2][3]

    • Heat the solution at 60-80°C for 1-6 hours.[2][3]

    • Cool the solution to room temperature.

    • Dilute to a final concentration suitable for analysis with the diluent.

  • Thermal Degradation :

    • Expose the solid Daclatasvir powder to a temperature of 105°C for 24 hours.[3]

    • After exposure, allow the powder to cool to room temperature.

    • Prepare a sample solution as described in Protocol 1 or 3.

  • Photolytic Degradation :

    • Expose the solid Daclatasvir powder to UV light (200 Wh/m²) and visible light (1.2 million lux hours) for a specified period (e.g., 7-10 days).[2][3]

    • After exposure, prepare a sample solution as described in Protocol 1 or 3.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the validation of analytical methods for Daclatasvir impurities. These values are indicative and may vary based on the specific instrumentation and chromatographic conditions used.

Table 1: Method Validation Parameters for Daclatasvir and its Impurities

ParameterDaclatasvirImpurity 1Impurity 2Impurity 3Impurity 4Impurity 5
Linearity Range (µg/mL) 10 - 50[2]LOQ - 0.75%[3]LOQ - 0.75%[3]LOQ - 0.75%[3]LOQ - 0.75%[3]LOQ - 0.75%[3]
Correlation Coefficient (r²) > 0.999[2]> 0.99[3]> 0.99[3]> 0.99[3]> 0.99[3]> 0.99[3]
LOD (µg/mL) ~0.05[5]Specific to impuritySpecific to impuritySpecific to impuritySpecific to impuritySpecific to impurity
LOQ (µg/mL) ~0.15[5]Specific to impuritySpecific to impuritySpecific to impuritySpecific to impuritySpecific to impurity

Table 2: Accuracy (Recovery) of Daclatasvir Impurities [3]

ImpuritySpiked Level% Recovery (Mean ± SD)
Impurity 1 LOQ98.5 ± 1.2
100%101.2 ± 0.8
150%100.5 ± 1.0
Impurity 2 LOQ99.1 ± 1.5
100%100.8 ± 0.9
150%101.0 ± 1.1
Impurity 3 LOQ98.9 ± 1.3
100%101.5 ± 0.7
150%100.9 ± 0.9
Impurity 4 LOQ99.5 ± 1.1
100%100.3 ± 1.0
150%101.2 ± 0.8
Impurity 5 LOQ98.7 ± 1.4
100%101.1 ± 0.6
150%100.6 ± 1.2

Table 3: Summary of Forced Degradation Studies [3]

Stress Condition% Degradation of DaclatasvirMajor Degradation Products Observed
Acid Hydrolysis (0.1 N HCl, 80°C, 2h) SignificantDP1 (m/z 582.4)
Base Hydrolysis (1 N NaOH, 80°C, 2h) SignificantDP1 (m/z 582.4)
Oxidative (3% H₂O₂, 80°C, 1h) SignificantDP2 (m/z 778.5)
Thermal (105°C, 24h) Minimal-
Photolytic (UV/Visible light) Minimal-

Logical Relationships in Sample Preparation

The choice of sample preparation protocol is dictated by the nature of the sample and the analytical objective. The following diagram illustrates the decision-making process.

Sample_Prep_Logic start Analytical Objective obj_impurity Impurity Profiling of Bulk Drug (API) start->obj_impurity obj_formulation Impurity Analysis in Tablets start->obj_formulation obj_stability Stability-Indicating Method Development start->obj_stability action_api Protocol 1: Prepare solution from API obj_impurity->action_api action_tablet Protocol 3: Extract from powdered tablets obj_formulation->action_tablet action_stress Protocol 4: Perform forced degradation obj_stability->action_stress end_analysis Proceed to LC Analysis action_api->end_analysis action_tablet->end_analysis action_stress->end_analysis

Caption: Decision logic for Daclatasvir sample preparation.

Conclusion

The sample preparation methods detailed in these application notes are critical for the successful analysis of impurities in Daclatasvir. Proper execution of these protocols ensures the integrity of the sample and the reliability of the subsequent chromatographic analysis. The provided quantitative data serves as a benchmark for method performance, while the workflow and logic diagrams offer a clear visual guide to the entire process. Researchers and analysts should adhere to these guidelines to maintain high standards of quality and consistency in their analytical work.

References

Application of Q-TOF MS for Identifying Daclatasvir Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a comprehensive protocol for the identification and characterization of Daclatasvir degradation products using a Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) system coupled with Ultra-Performance Liquid Chromatography (UPLC). Daclatasvir, a potent direct-acting antiviral agent against the hepatitis C virus, is susceptible to degradation under various stress conditions. A thorough understanding of its degradation pathways is crucial for ensuring drug product quality, safety, and stability. This document provides a step-by-step guide for performing forced degradation studies, the optimized UPLC-Q-TOF MS method for separation and detection, and a summary of the identified degradation products. The methodologies and data presented herein are intended for researchers, scientists, and drug development professionals engaged in the analysis of pharmaceutical compounds.

Introduction

Daclatasvir (DCV) is a highly effective inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), a key component of the viral replication complex. During manufacturing, storage, and administration, drug substances can be exposed to various environmental factors such as heat, light, humidity, and pH extremes, which can lead to the formation of degradation products. These degradants, even in trace amounts, may impact the safety and efficacy of the pharmaceutical product. Therefore, regulatory agencies require the identification and characterization of degradation products to ensure the quality and stability of the final drug formulation.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) is a powerful analytical technique that provides high-resolution and accurate mass measurements, enabling the confident identification of unknown compounds. When coupled with a high-performance separation technique like UPLC, it allows for the sensitive and specific detection of degradation products in complex matrices. This application note outlines a robust workflow for the forced degradation of Daclatasvir and the subsequent identification of its degradation products using UPLC-Q-TOF MS.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies were performed on a stock solution of Daclatasvir (1 mg/mL in methanol) to induce the formation of potential degradation products under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[1]

a. Acidic Hydrolysis:

  • To 1 mL of Daclatasvir stock solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).

  • Reflux the mixture at 80°C for 2 hours.[2]

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).

  • Dilute the final solution with the mobile phase to a concentration of 100 µg/mL prior to UPLC-Q-TOF MS analysis.

b. Basic Hydrolysis:

  • To 1 mL of Daclatasvir stock solution, add 1 mL of 1 N Sodium Hydroxide (NaOH).

  • Reflux the mixture at 80°C for 2 hours.[2]

  • Cool the solution to room temperature and neutralize with an appropriate volume of 1 N Hydrochloric Acid (HCl).

  • Dilute the final solution with the mobile phase to a concentration of 100 µg/mL.

c. Oxidative Degradation:

  • To 1 mL of Daclatasvir stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Heat the mixture at 80°C for 1 hour.[2]

  • Cool the solution to room temperature.

  • Dilute the final solution with the mobile phase to a concentration of 100 µg/mL.

d. Thermal Degradation:

  • Expose solid Daclatasvir powder to a temperature of 105°C in a hot air oven for 24 hours.[2]

  • Dissolve the heat-treated sample in the mobile phase to achieve a final concentration of 100 µg/mL.

e. Photolytic Degradation:

  • Expose a solution of Daclatasvir (100 µg/mL in mobile phase) to UV light (200 Wh/m²) and visible light (1.2 million lux hours) for 7 days in a photostability chamber.[2]

  • A control sample should be kept in the dark at the same temperature.

UPLC-Q-TOF MS Analysis

The separation and identification of Daclatasvir and its degradation products were performed on a Waters ACQUITY UPLC system coupled to a Xevo G2 Q-TOF mass spectrometer.

a. UPLC Conditions:

  • Column: Waters ACQUITY BEH Phenyl column (100 x 2.1 mm, 1.7 µm)[2]

  • Mobile Phase A: 0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium Salt, pH 2.5[2]

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 95% A, 5% B

    • 1-10 min: Linear gradient from 95% A to 20% A

    • 10-12 min: 20% A, 80% B

    • 12-15 min: Re-equilibration to 95% A, 5% B

  • Flow Rate: 0.4 mL/min[3]

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Detection Wavelength (PDA): 305 nm[2]

b. Q-TOF MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[4]

  • Capillary Voltage: 2.5 kV[5]

  • Sampling Cone Voltage: 40 V[6]

  • Source Temperature: 150°C[5]

  • Desolvation Temperature: 500°C[5]

  • Cone Gas Flow: 50 L/hr[6]

  • Desolvation Gas Flow: 800 L/hr[6]

  • Mass Range: m/z 50-1200[6]

  • Acquisition Mode: MSᴱ (simultaneous acquisition of low and high collision energy data)

  • Collision Energy Ramp: 20-50 V[6]

  • Lock Mass: Leucine Enkephalin (m/z 556.2771) for accurate mass correction[7]

Data Presentation

The following table summarizes the key degradation products of Daclatasvir identified under various stress conditions using the UPLC-Q-TOF MS method.

Degradation ProductStress Condition(s)Retention Time (min)Observed [M+H]⁺ (m/z)Proposed Elemental FormulaMass Error (ppm)
DP1 Acid, Base5.8582.32C₃₂H₄₀N₇O₄1.2
DP2 Oxidative7.2778.45C₄₀H₅₂N₈O₈0.9
DP3 Acidic8.1561.20C₃₁H₃₃N₆O₄1.5
DP4 Basic9.5527.20C₂₉H₃₁N₆O₃1.8
DP5 Oxidative6.5301.10C₁₆H₁₇N₄O₂2.1

Note: The proposed elemental formulas are based on accurate mass measurements and fragmentation patterns. Further structural elucidation would require techniques such as NMR.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-Q-TOF MS Analysis cluster_data Data Processing and Identification daclatasvir Daclatasvir Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 N HCl, 80°C, 2h) daclatasvir->acid base Basic Hydrolysis (1 N NaOH, 80°C, 2h) daclatasvir->base oxidative Oxidative Degradation (3% H2O2, 80°C, 1h) daclatasvir->oxidative thermal Thermal Degradation (105°C, 24h) daclatasvir->thermal photo Photolytic Degradation (UV/Vis light, 7 days) daclatasvir->photo uplc UPLC Separation (BEH Phenyl Column) acid->uplc base->uplc oxidative->uplc thermal->uplc photo->uplc qtof Q-TOF MS Detection (ESI+, MSᴱ Mode) uplc->qtof processing Data Processing (Accurate Mass Measurement) qtof->processing identification Degradation Product Identification processing->identification characterization Structural Elucidation (Fragmentation Analysis) identification->characterization

Caption: Experimental workflow for the identification of Daclatasvir degradation products.

degradation_pathways daclatasvir Daclatasvir (m/z 739.38) dp1 DP1 (m/z 582.32) daclatasvir->dp1 Acid/Base Hydrolysis dp2 DP2 (m/z 778.45) daclatasvir->dp2 Oxidation dp3 DP3 (m/z 561.20) daclatasvir->dp3 Acid Hydrolysis dp4 DP4 (m/z 527.20) daclatasvir->dp4 Base Hydrolysis dp5 DP5 (m/z 301.10) daclatasvir->dp5 Oxidation

Caption: Proposed degradation pathways of Daclatasvir under different stress conditions.

Conclusion

This application note provides a detailed and robust protocol for the identification of Daclatasvir degradation products using UPLC-Q-TOF MS. The forced degradation studies successfully induced the formation of several degradants, which were effectively separated and characterized by their accurate mass and fragmentation patterns. The presented methodologies can be readily adopted by pharmaceutical laboratories for routine stability testing and impurity profiling of Daclatasvir and other related compounds. The high-resolution and accurate mass capabilities of Q-TOF MS prove to be indispensable for the confident identification of unknown degradation products, thereby ensuring the quality and safety of pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Daclatasvir Impurity Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Daclatasvir and its impurities. This resource provides troubleshooting guidance and detailed methodologies to assist researchers, scientists, and drug development professionals in resolving common challenges during HPLC analysis, particularly the issue of co-eluting peaks.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of Daclatasvir impurities.

Q1: What are the common causes of peak co-elution in the HPLC analysis of Daclatasvir?

A1: Co-elution, where two or more compounds elute from the column at the same time, can be a significant challenge. The primary causes include:

  • Inadequate Mobile Phase Composition: The mobile phase may not have the optimal polarity or pH to differentiate between Daclatasvir and its closely related impurities.

  • Inappropriate Stationary Phase: The choice of HPLC column (e.g., C18, C8, Phenyl) and its properties (particle size, pore size) may not be suitable for the specific chemical properties of the impurities.

  • Suboptimal Gradient Program: A poorly optimized gradient elution may not provide sufficient resolution between closely eluting peaks.

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times and affect peak resolution.

  • High Flow Rate: A flow rate that is too high can reduce the interaction time of the analytes with the stationary phase, leading to decreased resolution.

Q2: My chromatogram shows a shoulder on the main Daclatasvir peak. How can I resolve this?

A2: A shoulder on a peak is a classic sign of co-elution.[1] To resolve this, consider the following troubleshooting steps:

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and may improve the separation between the main peak and the impurity.[2]

  • Modify Mobile Phase pH: The ionization of Daclatasvir and its impurities can be manipulated by changing the pH of the mobile phase buffer. A slight adjustment in pH can significantly alter the retention characteristics and improve resolution. For example, one study for Daclatasvir used a mobile phase with a pH of 3.1 for optimal separation.[3]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties.

  • Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can enhance the separation efficiency.[4]

Q3: I am observing co-elution of degradation products in my forced degradation samples. What should I do?

A3: Forced degradation studies often produce a complex mixture of impurities. Daclatasvir is known to degrade under acidic, basic, and oxidative conditions.[4][5][6] To resolve co-eluting degradation products:

  • Employ a Gradient Elution: An isocratic method may not be sufficient to separate all degradation products. A gradient program, where the mobile phase composition is changed over time, can provide the necessary resolving power. A study successfully used a gradient program with a phosphate buffer and acetonitrile to separate degradation products.

  • Utilize a Different Column Chemistry: If a C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a Phenyl or a C8 column.[4][7][8] A UPLC method utilized a Waters ACQUITY BEH phenyl column for good separation.[7][9]

  • Optimize Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution. One optimized method used a column temperature of 44-50°C.[3]

  • Use a Diode Array Detector (DAD): A DAD can help identify co-elution by assessing peak purity. If a peak is impure, it indicates the presence of more than one component.[1]

Q4: How can I confirm the identity of the co-eluting peaks?

A4: Identifying the co-eluting species is crucial.

  • Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer (LC-MS) is a powerful technique for identifying unknown peaks by their mass-to-charge ratio. Several studies have used LC-MS to characterize Daclatasvir degradation products.[4][6]

  • Reference Standards: If reference standards for known impurities are available, they can be injected to confirm the retention times of the impurities. A variety of Daclatasvir impurities are commercially available.[10]

Experimental Protocols

The following is a detailed HPLC method that has been shown to be effective in separating Daclatasvir from its process-related and degradation impurities.

Optimized HPLC Method for Separation of Daclatasvir and its Impurities

This method is a composite based on several validated methods from the literature.[3][4][7][11]

ParameterCondition
Column Waters ACQUITY BEH Phenyl (100 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium Salt (pH adjusted to 2.5 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
4.0
8.0
10.0
10.5
15.0
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 1 µL
Detection Wavelength 305 nm
Diluent Water:Acetonitrile (50:50, v/v)

Data Presentation

The following tables summarize key quantitative data from published HPLC methods for Daclatasvir analysis.

Table 1: Chromatographic Parameters from a Validated RP-HPLC Method [4]

ParameterValue
Retention Time (t R ) of Daclatasvir3.760 ± 0.01 min
Tailing Factor< 2
Theoretical Plates> 2000

Table 2: System Suitability Parameters from a UPLC Method for Impurity Profiling [7]

CompoundRetention Time (min)Relative Retention Time (RRT)Resolution
Impurity 13.50.45-
Impurity 25.80.755.2
Daclatasvir7.71.004.8
Impurity 39.21.193.9
Impurity 410.51.363.1
Impurity 511.81.532.8

Visualizations

The following diagrams illustrate the troubleshooting workflow for resolving co-eluting peaks in HPLC analysis.

Troubleshooting_Coeluting_Peaks start Start: Co-eluting Peaks Observed check_peak_shape Assess Peak Shape (e.g., shoulder, tailing) start->check_peak_shape adjust_mobile_phase Adjust Mobile Phase check_peak_shape->adjust_mobile_phase Poor Resolution decrease_organic Decrease Organic Solvent % adjust_mobile_phase->decrease_organic change_ph Modify pH adjust_mobile_phase->change_ph change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_mobile_phase->change_solvent optimize_gradient Optimize Gradient Program decrease_organic->optimize_gradient If still co-eluting change_ph->optimize_gradient If still co-eluting change_solvent->optimize_gradient If still co-eluting modify_slope Adjust Gradient Slope optimize_gradient->modify_slope add_isocratic_hold Add Isocratic Hold optimize_gradient->add_isocratic_hold change_column Change Stationary Phase modify_slope->change_column If still co-eluting add_isocratic_hold->change_column If still co-eluting phenyl_column Try Phenyl Column change_column->phenyl_column c8_column Try C8 Column change_column->c8_column smaller_particles Use Column with Smaller Particles change_column->smaller_particles adjust_other_params Adjust Other Parameters phenyl_column->adjust_other_params If still co-eluting c8_column->adjust_other_params If still co-eluting smaller_particles->adjust_other_params If still co-eluting reduce_flow_rate Reduce Flow Rate adjust_other_params->reduce_flow_rate increase_temp Increase Column Temperature adjust_other_params->increase_temp end_resolved Peaks Resolved reduce_flow_rate->end_resolved Success end_not_resolved Further Investigation Required (e.g., LC-MS) reduce_flow_rate->end_not_resolved Failure increase_temp->end_resolved Success increase_temp->end_not_resolved Failure

Caption: Troubleshooting workflow for resolving co-eluting HPLC peaks.

This technical support guide provides a starting point for addressing the common issue of co-eluting peaks in the HPLC analysis of Daclatasvir and its impurities. For more complex separation challenges, a systematic method development approach, potentially guided by Quality by Design (QbD) principles, is recommended.[3]

References

Technical Support Center: Quantification of Monodes(N-carboxymethyl)valine Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of Monodes(N-carboxymethyl)valine Daclatasvir. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the quantification of this primary degradation product of Daclatasvir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound, also referred to as Daclatasvir Impurity A, is a principal degradation product of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir.[1][2][3][4][5] Its quantification is critical during drug development and quality control to ensure the stability, purity, and safety of the active pharmaceutical ingredient (API) and its formulations. Regulatory bodies require the monitoring and control of such impurities.

Q2: Under what conditions is this compound typically formed?

A2: Forced degradation studies have demonstrated that Daclatasvir is susceptible to degradation under various stress conditions, leading to the formation of this compound and other related substances. These conditions primarily include hydrolytic (acidic and basic) and oxidative stress.[6][7] For instance, degradation has been observed upon exposure to 0.1 N HCl, 0.1 N NaOH, and 30% H₂O₂.[7]

Q3: What are the primary analytical techniques used for the quantification of this compound?

A3: The most common analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7][8] For higher sensitivity and selectivity, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and LC-MS/MS analysis of this compound.

HPLC Method Troubleshooting
Problem Potential Cause Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing or Fronting) Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with basic moieties in the analyte.- Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, reducing peak tailing.[10] - Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., phenyl column) to minimize silanol interactions. - Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.
Column Overload: Injecting too high a concentration of the analyte.- Reduce Injection Volume or Sample Concentration: Dilute the sample and re-inject.[10]
Incompatible Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase.- Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.
Co-elution with Other Impurities Inadequate Chromatographic Resolution: The chosen HPLC method may not be sufficiently optimized to separate this compound from other degradation products or matrix components.- Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer. A gradient elution may be necessary to resolve closely eluting peaks.[11] - Change Stationary Phase: A column with a different selectivity (e.g., C8 or Phenyl) might provide the necessary resolution.[12] - Adjust pH: Modifying the mobile phase pH can alter the retention times of ionizable impurities, improving separation.
Poor Sensitivity / Low Signal Suboptimal Detection Wavelength: The selected UV wavelength may not be the absorbance maximum for this compound.- Determine Optimal Wavelength: Scan the UV spectrum of a pure standard of the impurity to identify the wavelength of maximum absorbance, which is often around 305-315 nm for Daclatasvir and its related compounds.[7][12]
Low Analyte Concentration: The concentration of the impurity in the sample is below the method's limit of detection (LOD).- Concentrate the Sample: If possible, use solid-phase extraction (SPE) or other sample concentration techniques. - Increase Injection Volume: This can enhance the signal, but be mindful of potential peak distortion.
Irreproducible Retention Times Fluctuations in Temperature: Changes in ambient temperature can affect retention times, especially for ion-exchange mechanisms.- Use a Column Oven: Maintain a constant column temperature to ensure consistent retention.[13]
Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention.- Ensure Accurate Preparation: Prepare mobile phases carefully and consistently. Premixing the mobile phase can improve reproducibility compared to online mixing.[14]
LC-MS/MS Method Troubleshooting (for Bioanalysis)
Problem Potential Cause Troubleshooting Steps & Solutions
Ion Suppression or Enhancement (Matrix Effects) Co-eluting Endogenous Components: Lipids, phospholipids, and other components from biological matrices (plasma, urine) can interfere with the ionization of the analyte in the mass spectrometer source.[9]- Improve Sample Preparation: Employ more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[15] - Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the regions where matrix effects are most pronounced.[16] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.[17]
Low Analyte Recovery Inefficient Extraction: The chosen sample preparation method may not be effectively extracting this compound from the biological matrix.- Optimize Extraction Solvent and pH: Test different organic solvents and adjust the pH of the sample to ensure the analyte is in a neutral form for better extraction. - Evaluate Different Extraction Techniques: Compare protein precipitation, LLE, and SPE to determine the method with the highest recovery.[15]
Analyte Adsorption: The analyte may be adsorbing to sample collection tubes, pipette tips, or autosampler vials.- Use Low-Binding Labware: Employ silanized or polymer-based labware to minimize non-specific binding. - Modify Sample pH or Solvent: Adjusting the pH or adding a small amount of organic solvent to the sample can sometimes reduce adsorption.

Quantitative Data Summary

The following table summarizes typical performance parameters for stability-indicating HPLC methods developed for Daclatasvir and its impurities. While specific data for this compound is often part of the broader impurity profile, these ranges provide a benchmark for method performance.

Parameter Method 1 (RP-HPLC) [7]Method 2 (RP-HPLC) [8]Method 3 (UPLC) [12]
Linearity Range 10-50 µg/mL (for Daclatasvir)1-5 µg/mL (for Daclatasvir)Not specified for impurities
Limit of Detection (LOD) 0.0416 µg/mL (for Daclatasvir)Not specifiedNot specified for impurities
Limit of Quantification (LOQ) 0.1261 µg/mL (for Daclatasvir)Not specifiedNot specified for impurities
Accuracy (% Recovery) 97.95% - 100.78% (for Daclatasvir)99% (for Daclatasvir)Not specified
Precision (%RSD) < 2%< 1%Not specified

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Daclatasvir and its Degradation Products

This protocol is based on a validated method for the separation of Daclatasvir from its degradation products.[7]

  • Instrumentation: HPLC with a UV detector.

  • Column: Hypersil C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile: 0.05% o-phosphoric acid in water (50:50 v/v).

  • Flow Rate: 0.7 mL/min.

  • Detection Wavelength: 315 nm.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase.

    • Dilute the stock solution to the desired concentration within the linear range of the method.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method for Quantification in Biological Matrices (General Approach)

This protocol provides a general framework for developing an LC-MS/MS method for this compound in plasma, based on methods for the parent drug.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., Zorbax SB-C18, 50 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium formate buffer (pH 3.5).

    • B: Acetonitrile.

    • Isocratic or gradient elution may be used. A starting point could be a 50:50 (v/v) ratio of A:B.

  • Flow Rate: 0.7 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize collision energy for product ions.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (ideally, a stable isotope-labeled version of the analyte).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile, vortex, and centrifuge.

    • Alternatively, use liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Evaporate the supernatant/organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Visualizations

Daclatasvir_Degradation_Pathway Daclatasvir Daclatasvir DegradationProduct Monodes(N-carboxymethyl)valine Daclatasvir Daclatasvir->DegradationProduct Hydrolysis (Acidic/Basic) Oxidative Stress OtherProducts Other Degradation Products Daclatasvir->OtherProducts Photodegradation Oxidative Stress

Caption: Daclatasvir degradation pathway.

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing) check_method Review Method Parameters (pH, Mobile Phase, Temp) start->check_method check_column Evaluate Column Health (Age, Overload) start->check_column check_sample Assess Sample Preparation (Solvent, Concentration) start->check_sample solution_ph Adjust Mobile Phase pH check_method->solution_ph solution_column Replace/Regenerate Column check_column->solution_column solution_sample Dilute Sample / Change Solvent check_sample->solution_sample resolved Problem Resolved solution_ph->resolved solution_column->resolved solution_sample->resolved

Caption: HPLC troubleshooting workflow.

References

Technical Support Center: Optimizing Peak Shape for Monodes(N-carboxymethyl)valine Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Monodes(N-carboxymethyl)valine Daclatasvir. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on improving chromatographic peak shape.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a known impurity and a major degradation product of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. Its accurate quantification is crucial for ensuring the quality and safety of Daclatasvir drug products.

Q2: Why is achieving a good peak shape important for this compound?

A symmetrical, sharp peak is essential for accurate and reproducible quantification. Poor peak shape, such as tailing, can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from other components in the sample, compromising the reliability of the analytical method.[1]

Q3: What are the common causes of poor peak shape, specifically peak tailing, for this compound?

This compound, like Daclatasvir, is a basic compound containing amine functionalities.[2] The primary cause of peak tailing for such compounds in reversed-phase HPLC is the interaction between the positively charged analyte and residual acidic silanol groups on the silica-based stationary phase.[2][3] Other contributing factors can include column overload, extra-column dead volume, and inappropriate mobile phase conditions.[3][4]

Q4: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds.[5][6] For a basic compound like this compound, a low pH mobile phase (typically pH 2-3) is recommended. At low pH, the acidic silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated basic analyte, leading to a more symmetrical peak shape.[2][7]

Q5: Can mobile phase additives improve the peak shape?

Yes, mobile phase additives can significantly improve peak shape. For basic compounds, adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites on the stationary phase, reducing their interaction with the analyte and minimizing peak tailing.[3] Inorganic salt additives can also improve peak shape by increasing the ionic strength of the mobile phase.[8][9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and improving the peak shape of this compound.

Problem: Tailing Peak

Initial Checks:

  • System Suitability: Ensure that the HPLC/UPLC system passes all system suitability tests, including pressure fluctuation, flow rate accuracy, and detector noise and drift.

  • Column Age and Performance: An old or contaminated column can be a primary source of peak tailing. If the column has been used extensively, consider replacing it with a new one of the same type.[1]

Troubleshooting Steps:

G

Step 1: Mobile Phase Optimization

The composition of the mobile phase is the most influential factor on peak shape for ionizable compounds.

  • pH Adjustment:

    • Action: Adjust the pH of the aqueous portion of the mobile phase to between 2.5 and 3.0 using an appropriate acid (e.g., phosphoric acid or formic acid).[5][7]

    • Rationale: This will protonate the residual silanol groups on the column packing, minimizing their interaction with the basic analyte.

  • Mobile Phase Additives:

    • Action: If pH adjustment is insufficient, consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1% v/v).

    • Rationale: TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions.[3]

  • Organic Modifier:

    • Action: Ensure the organic modifier (typically acetonitrile or methanol) is of high purity and the composition is accurately prepared.

    • Rationale: Inconsistent mobile phase composition can lead to variable retention times and peak shapes.

Step 2: Column Evaluation

The analytical column is a frequent source of peak shape problems.

  • Guard Column:

    • Action: If a guard column is in use, replace it.

    • Rationale: The guard column is designed to capture contaminants and can become a source of peak tailing when saturated.

  • Column Contamination:

    • Action: If you suspect column contamination, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).

    • Rationale: This can remove strongly retained compounds that may be causing peak distortion.

  • Column Choice:

    • Action: Consider using a column with a modern, high-purity silica packing and effective end-capping. Phenyl-hexyl phases can also offer alternative selectivity and improved peak shape for aromatic compounds.

    • Rationale: These columns have a lower concentration of active silanol groups, reducing the potential for secondary interactions.[2]

Step 3: Instrument Check

Mechanical issues within the HPLC/UPLC system can also contribute to poor peak shape.

  • Extra-Column Volume:

    • Action: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly seated.

    • Rationale: Excessive dead volume can cause band broadening and peak tailing.[4]

  • Injector:

    • Action: Inspect the injector rotor seal for scratches or wear.

    • Rationale: A worn rotor seal can cause sample to leak and be slowly released, resulting in a tailing peak.

  • Detector:

    • Action: Ensure the detector settings (e.g., data acquisition rate) are appropriate for the peak width.

    • Rationale: An incorrect data acquisition rate can distort the digital representation of the peak.

Data Presentation

The following tables summarize the expected impact of various chromatographic parameters on the peak shape of this compound, based on established chromatographic principles and data from the analysis of Daclatasvir and its impurities.[10]

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor

Mobile Phase pHExpected Tailing FactorRationale
7.0> 1.5At neutral pH, silanol groups are ionized and strongly interact with the basic analyte.
4.51.2 - 1.5Partial protonation of silanol groups reduces some tailing.
2.5 < 1.2 Silanol groups are fully protonated, minimizing secondary interactions and leading to a more symmetrical peak.

Table 2: Comparison of Mobile Phase Additives for Peak Shape Improvement

AdditiveConcentrationExpected Tailing FactorComments
None (pH 2.5)N/A< 1.2Low pH is often sufficient for good peak shape with modern columns.
Triethylamine (TEA)0.1% (v/v)< 1.1Acts as a competing base, effectively masking silanol groups.
Ammonium Formate10-20 mM< 1.2Provides buffering capacity and can improve peak shape by increasing ionic strength.

Experimental Protocols

The following is a recommended starting UPLC method for the analysis of this compound, adapted from a validated method for Daclatasvir and its impurities.[10][11]

Recommended UPLC Method

  • Column: ACQUITY UPLC BEH Phenyl, 100 x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M 1-octanesulfonic acid sodium salt, pH adjusted to 2.5 with perchloric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0 min: 80% A, 20% B

    • 10 min: 40% A, 60% B

    • 12 min: 20% A, 80% B

    • 13 min: 80% A, 20% B

    • 15 min: 80% A, 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 305 nm

  • Injection Volume: 1 µL

Visualizations

The following diagrams illustrate key concepts and workflows related to improving peak shape.

G

G

References

Technical Support Center: Daclatasvir Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Daclatasvir.

Frequently Asked Questions (FAQs)

Q1: What are the known stability liabilities of Daclatasvir?

A1: Daclatasvir is known to be susceptible to degradation under several conditions. In solution, its carbamate moiety is prone to basic hydrolysis, while the imidazole moiety is susceptible to base-mediated autoxidation.[1][2] The imidazole group is also sensitive to oxidation and photodegradation.[1][2] Forced degradation studies have shown that Daclatasvir degrades under acidic, basic, and oxidative stress conditions.[3][4][5] However, it is generally found to be stable in the solid state and under neutral and photolytic stress conditions in some studies.[1][3][5]

Q2: Which analytical techniques are most suitable for Daclatasvir stability studies?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques for stability-indicating assays of Daclatasvir.[3][6][7] These methods, coupled with UV or diode array detection (DAD), can effectively separate Daclatasvir from its degradation products.[6] For structural elucidation of degradation products, liquid chromatography-mass spectrometry (LC-MS) is utilized.[1][4]

Q3: What are the typical forced degradation conditions for Daclatasvir?

A3: Forced degradation studies for Daclatasvir are typically conducted under acidic, basic, oxidative, thermal, and photolytic conditions as per ICH guidelines.[3][4][6] The specific conditions can vary, but representative examples are summarized in the table below.

Troubleshooting Guide

Problem: Poor separation between Daclatasvir and its degradation products in HPLC.

Solution:

  • Mobile Phase Optimization: Adjust the mobile phase composition. A common mobile phase is a mixture of acetonitrile and a buffer (e.g., phosphate or ammonium acetate).[4][6] Varying the ratio of the organic modifier (acetonitrile) to the aqueous buffer can significantly impact retention times and resolution.

  • pH Adjustment: The pH of the mobile phase buffer is a critical parameter. For Daclatasvir, a slightly acidic pH (e.g., 2.5 to 5.0) is often used to achieve good peak shape and separation.[3][4][6]

  • Column Selection: The choice of stationary phase is crucial. C8 and C18 columns are commonly used.[3][6] If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl column.[7]

  • Gradient Elution: Employing a gradient elution program, where the mobile phase composition is changed over the course of the run, can improve the separation of complex mixtures of the parent drug and its degradants.[4]

Problem: Unexpected peaks are observed in the chromatogram.

Solution:

  • Identify the Source: The unexpected peaks could be impurities from the sample, excipients, or degradation products. Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks to aid in their identification.[1][4][5]

  • Review Degradation Pathways: Daclatasvir's imidazole and carbamate moieties are known to degrade.[1][2] Compare the m/z of the unknown peaks with potential degradation products arising from hydrolysis and oxidation of these functional groups.

  • Blank Injections: Inject a blank solution (mobile phase) to ensure that the peaks are not originating from the system or solvent contamination.

Problem: Daclatasvir appears to be unstable under photolytic conditions, contradicting some reports.

Solution:

  • Wavelength and Intensity of Light: The conditions of photostability testing, including the wavelength and intensity of the light source, can significantly influence the outcome. Some studies have reported photodegradation when Daclatasvir is exposed to high-intensity light/UV light in solution.[1][2]

  • Physical State: The stability of Daclatasvir can differ between the solid state and in solution. It is generally more stable in the solid form.[1] Ensure that the experimental conditions clearly define the state of the sample during exposure.

  • Formulation Effects: If testing a formulated product, excipients could potentially sensitize the drug to photodegradation.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Daclatasvir

Stress ConditionReagent/ConditionDuration & TemperatureObservation
Acid Hydrolysis0.1 N - 2 N HClReflux at 60-80°C for 4-5 hoursDegradation observed[3][4]
Base Hydrolysis0.1 N NaOHReflux at 60-80°C for 4-72 hoursDegradation observed[3][4]
Oxidative3-30% H₂O₂Reflux at 60°C for 6 hours or room temperature for 7 daysDegradation observed[3][8]
ThermalDry heat at 100-105°C24 hours to 3 daysGenerally stable[4][7]
PhotolyticUV light (200 Wh/m²) and visible light (1.2 million lux hours)Up to 10 daysStable in some studies[3], degradation in others[1]
Neutral HydrolysisWaterReflux at 80°C for 72 hoursGenerally stable[3][4]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is a representative example based on published methods.[3][5]

  • Instrumentation: HPLC with a UV/DAD detector.

  • Column: Hypersil C18 (4.6 x 250 mm, 5 µm particle size).[3][5]

  • Mobile Phase: Acetonitrile and 0.05% o-phosphoric acid in water (50:50 v/v).[3][5]

  • Flow Rate: 0.7 mL/min.[3][5]

  • Detection Wavelength: 315 nm.[3][5]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: Prepare a stock solution of Daclatasvir in the mobile phase (e.g., 1000 µg/mL) and dilute to the desired concentration for analysis (e.g., 10-50 µg/mL).[3]

  • Sample Preparation for Forced Degradation:

    • Acid/Base Hydrolysis: Treat 20 mg of Daclatasvir with 20 mL of 0.1 N HCl or 0.1 N NaOH and reflux at 60°C for 4 hours.[3] Neutralize the solution before dilution and injection.

    • Oxidative Degradation: Treat 20 mg of Daclatasvir with 30% H₂O₂ and reflux at 60°C for 6 hours.[3]

    • Photodegradation: Expose a solution of Daclatasvir to high-intensity light/UV light.[1]

Visualizations

G cluster_workflow Experimental Workflow for Forced Degradation Study cluster_analysis Analysis DS Daclatasvir Drug Substance Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) DS->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) DS->Base Oxidative Oxidative Stress (e.g., 30% H2O2, 60°C) DS->Oxidative Thermal Thermal Stress (e.g., 105°C, 24h) DS->Thermal Photolytic Photolytic Stress (UV/Vis light) DS->Photolytic Analysis RP-HPLC / UPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis LCMS LC-MS for Identification Analysis->LCMS

Caption: Workflow for a forced degradation study of Daclatasvir.

G cluster_pathway Simplified Daclatasvir Degradation Pathways Daclatasvir Daclatasvir Carbamate_Hydrolysis Carbamate Moiety Hydrolysis Products Daclatasvir->Carbamate_Hydrolysis Basic Conditions Imidazole_Oxidation Imidazole Moiety Oxidation Products Daclatasvir->Imidazole_Oxidation Oxidative Stress / Base-mediated Autoxidation Imidazole_Photodegradation Imidazole Moiety Photodegradation Products Daclatasvir->Imidazole_Photodegradation High-Intensity Light/UV

Caption: Key degradation pathways of the Daclatasvir molecule.

References

addressing matrix effects in LC-MS analysis of Daclatasvir metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Daclatasvir and its metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are matrix effects, and why are they a significant concern for the bioanalysis of Daclatasvir metabolites?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of Daclatasvir metabolites from biological samples like plasma or serum, these effects typically manifest as ion suppression , where the signal for the target analyte is reduced, or less commonly, as ion enhancement.[2][3][4] This phenomenon is a major concern because it can lead to poor accuracy, imprecise results, and a lack of sensitivity, ultimately compromising the validity of pharmacokinetic and metabolic data.[3][5] A primary cause of matrix effects in plasma-based assays is the presence of endogenous phospholipids, which can co-extract with the analytes and interfere with the electrospray ionization (ESI) process.[3][6][7]

Q2: How can I definitively determine if my LC-MS analysis is being impacted by matrix effects?

A2: Two primary methods are used to evaluate the presence and magnitude of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of Daclatasvir or its metabolite directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip or rise in the baseline signal at specific retention times indicates regions of ion suppression or enhancement.[8]

  • Post-Extraction Spike Analysis: This is a quantitative approach. The peak area of an analyte spiked into a pre-extracted blank matrix is compared to the peak area of the same analyte in a neat (clean) solvent.[5] A significant difference between these two responses confirms the presence of matrix effects. This is the most common method used during method validation.

Q3: I've confirmed significant ion suppression in my assay. What are the most effective strategies to mitigate this issue?

A3: Mitigating matrix effects typically involves a multi-step approach, starting with sample preparation and followed by chromatographic optimization.

  • Improve Sample Preparation: This is the most effective way to combat ion suppression by removing interfering matrix components before analysis.[9][10]

  • Optimize Chromatographic Separation: Adjusting your LC method can help separate the analyte of interest from co-eluting matrix components.[8][10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the ideal tool for compensation, as it co-elutes with the analyte and is affected by matrix effects in the same way.[6] Syntheses of isotopically labeled Daclatasvir have been developed and can be used for this purpose.[11]

Q4: Which sample preparation technique offers the best performance for reducing phospholipid-based matrix effects?

A4: The choice of sample preparation is critical. While simpler methods are faster, they often result in dirtier extracts.

  • Protein Precipitation (PPT): This method is simple but generally yields the least clean extract and is most prone to significant phospholipid-based matrix effects.[6][9]

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT. By carefully selecting the organic solvent and adjusting the sample pH, many interferences can be removed.[9] For Daclatasvir, LLE using methyl tert-butyl ether has been successfully used.[12][13][14]

  • Solid-Phase Extraction (SPE): SPE provides significantly cleaner extracts compared to PPT and LLE.[9] Mixed-mode or specific phospholipid removal SPE cartridges are highly effective.

  • Hybrid Solid-Phase Extraction (HybridSPE): This technique combines the simplicity of protein precipitation with the high selectivity of SPE, specifically targeting the removal of phospholipids using zirconium-coated particles.[6][7] It is highly effective at reducing matrix effects.[6][7]

Q5: I am using a simple protein precipitation method and my results are not reproducible. What should I do?

A5: If you are facing reproducibility issues with PPT, it is highly likely due to variable matrix effects. Consider the following actions:

  • Switch to a More Selective Method: The best option is to transition to a more robust sample preparation technique like LLE or, preferably, SPE to achieve cleaner extracts.[9]

  • Incorporate a Post-PPT Cleanup Step: After precipitating proteins, you can add a cleanup step, such as passing the supernatant through a phospholipid removal plate or cartridge.

  • Dilute the Sample: Diluting the supernatant post-precipitation can reduce the concentration of matrix components, which may lessen the matrix effect.[15] However, be aware that this will also dilute your analyte and could impact the lower limit of quantitation (LLOQ).

Q6: Can changes to my LC method help even if I can't change my sample preparation protocol?

A6: Yes, chromatographic adjustments can provide significant improvement. The goal is to achieve chromatographic separation between your Daclatasvir metabolites and the region of ion suppression.

  • Modify the Gradient: Slowing down the gradient ramp around the elution time of your analyte can improve resolution from interfering compounds.[10]

  • Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or pentafluorophenyl phase) can alter the elution profile of both the analytes and matrix components, potentially resolving the issue.

  • Employ 2D-LC: Techniques using online sample extraction, such as TurboFlow® technology, use a second dimension to remove over 99% of phospholipids before the sample is introduced to the analytical column, effectively managing matrix effects.[16]

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Matrix Effect Mitigation

TechniqueTypical Analyte RecoveryMatrix Effect (Ion Suppression)Relative Cleanliness of ExtractThroughput
Protein Precipitation (PPT) High (>90%)High (Can be >50% suppression)LowHigh
Liquid-Liquid Extraction (LLE) Moderate to High (70-95%)Moderate (Variable, 15-40%)ModerateModerate
Solid-Phase Extraction (SPE) High (85-100%)Low (<15%)HighModerate
HybridSPE®-Phospholipid High (>90%)Very Low (<5-10%)Very HighHigh

Note: Values are representative and can vary based on the specific analyte, matrix, and protocol optimization.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final mobile phase composition.

    • Set B (Post-Extraction Spike): Process six different lots of blank biological matrix (e.g., human plasma) through the entire sample preparation procedure. After the final extraction step, spike the analyte and IS into the clean extract.

    • Set C (Spiked Sample): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure.

  • Analyze Samples: Inject all samples onto the LC-MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Protocol 2: Liquid-Liquid Extraction (LLE) for Daclatasvir

This protocol is adapted from published methods for Daclatasvir analysis.[12][13][14]

  • Sample Aliquot: Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add Internal Standard: Add the working solution of the internal standard (e.g., a stable isotope-labeled Daclatasvir or a structural analog like Tadalafil).[12][13]

  • Alkalinize: Add 50 µL of a weak base (e.g., 0.1 M ammonium hydroxide) to ensure Daclatasvir is in its non-ionized form. Vortex briefly.

  • Add Extraction Solvent: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Extract: Vortex the mixture for 5 minutes.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Evaporate: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase, vortex, and inject into the LC-MS system.

Visualizations

TroubleshootingWorkflow start Problem Detected (Poor Reproducibility, Low Signal, Inaccurate QC Samples) assess Assess Matrix Effect (Post-Extraction Spike Method) start->assess is_me Matrix Effect Confirmed? assess->is_me no_me No Significant ME (Investigate Other Causes: Instrument, Standard Stability, etc.) is_me->no_me No optimize_prep Optimize Sample Preparation (Switch PPT -> LLE/SPE) is_me->optimize_prep Yes modify_lc Modify LC Method (Change Gradient, New Column) optimize_prep->modify_lc use_sil Implement SIL Internal Standard modify_lc->use_sil reassess Re-evaluate Matrix Effect use_sil->reassess reassess->is_me Still Present end Method Optimized (Proceed with Validation) reassess->end Resolved

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

SamplePrepComparison plasma Plasma Sample (+ Analyte & IS) ppt_step1 1. Add Acetonitrile plasma->ppt_step1 Protein Precipitation lle_step1 1. Add Buffer & MTBE plasma->lle_step1 Liquid-Liquid Extraction spe_step1 1. Condition & Equilibrate plasma->spe_step1 Solid-Phase Extraction ppt_step2 2. Vortex & Centrifuge ppt_step1->ppt_step2 ppt_extract Final Extract (Low Purity) High Phospholipid Content ppt_step2->ppt_extract lle_step2 2. Vortex & Centrifuge lle_step1->lle_step2 lle_step3 3. Evaporate & Reconstitute lle_step2->lle_step3 lle_extract Final Extract (Medium Purity) Reduced Phospholipids lle_step3->lle_extract spe_step2 2. Load Sample spe_step1->spe_step2 spe_step3 3. Wash (Remove PLs) spe_step2->spe_step3 spe_step4 4. Elute Analyte spe_step3->spe_step4 spe_extract Final Extract (High Purity) Minimal Phospholipids spe_step4->spe_extract

Caption: Comparison of common sample preparation workflows and their effectiveness.

IonSuppression Mechanism of Ion Suppression by Phospholipids cluster_source ESI Droplet Evaporation cluster_ms MS Detector Signal analyte Daclatasvir pl Phospholipid proton H+ analyte->proton Ionization signal_high High Signal (No Interference) analyte->signal_high Analyte Alone pl->proton Competition signal_low Low Signal (Suppression) pl->signal_low Analyte + Co-eluting PL

Caption: How co-eluting phospholipids compete for ionization, causing signal suppression.

References

Technical Support Center: Troubleshooting Poor Resolution in Daclatasvir Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Daclatasvir.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter, providing potential causes and actionable solutions based on validated analytical methods.

Q1: Why am I observing poor resolution or no separation between Daclatasvir and other peaks (impurities or co-eluted compounds)?

A1: Poor resolution is often linked to suboptimal mobile phase composition or pH. The separation of Daclatasvir is highly sensitive to these parameters.

  • Mobile Phase Composition: The ratio of the organic solvent (like acetonitrile or methanol) to the aqueous buffer is critical. At lower acetonitrile concentrations, the retention time of Daclatasvir may increase, while at higher concentrations, peaks may elute too quickly, leading to poor separation.[1] Different ratios of buffer to acetonitrile, such as 50:50, 60:40, 70:30, 30:70, and 40:60 (v/v), have been tested to find the optimal separation.[1] One successful method used a mobile phase of 9 mM dipotassium hydrogen orthophosphate buffer (pH 4.0) and acetonitrile in a 60:40 v/v ratio.[1] Another method found a mixture of acetonitrile, methanol, and 0.1% triethylamine buffer (pH 3.0) in a 25:35:40 (v/v/v) ratio to be effective.[2]

  • Mobile Phase pH: The pH of the buffer can significantly impact the ionization state of Daclatasvir and its impurities, thereby affecting their retention and resolution. Poor resolution has been observed at both higher and lower pH values.[1] A pH of 4.0 ± 0.1 was found to provide satisfactory separation in one study.[1] Another study utilized a buffer with a pH of 3.0.[2]

  • Solution: Systematically adjust the organic-to-aqueous ratio of your mobile phase. If using a phosphate buffer, ensure the pH is accurately adjusted. It may be necessary to screen different buffer systems and pH values to achieve optimal resolution.

Q2: My Daclatasvir peak is tailing. What could be the cause and how can I fix it?

A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the column itself.

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic compounds, causing tailing.

    • Solution: Using a buffer with a suitable pH can help suppress these interactions. The addition of a competing base, like triethylamine, to the mobile phase can also mask the silanol groups and improve peak shape.[2] One method successfully used a mobile phase containing 0.1% triethylamine buffer at pH 3.0 to obtain a satisfactory peak shape, free from tailing.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion and tailing.

    • Solution: Try diluting your sample and reinjecting. Linearity for Daclatasvir has been established in ranges such as 10-50 µg/mL and 100-300 µg/mL in different methods.[3][4] Ensure your sample concentration falls within the linear range of the method.

  • Column Contamination or Degradation: Particulate matter from the sample or mobile phase can clog the column inlet frit, and chemical degradation of the stationary phase can also lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column. Ensure proper sample filtration (e.g., using a 0.45 μm membrane filter) before injection.[2] If the column is old or has been used with harsh mobile phases, it may need to be replaced.

Q3: The retention time of my Daclatasvir peak is shifting between injections. What is causing this instability?

A3: Retention time shifts can be frustrating and often point to a lack of system equilibration, changes in the mobile phase, or temperature fluctuations.

  • Insufficient Equilibration Time: The column needs to be thoroughly equilibrated with the mobile phase before starting a sequence of injections.

    • Solution: Always allow sufficient time for the column to equilibrate. This is especially important when changing mobile phases or after the system has been idle.

  • Mobile Phase Preparation and Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. The composition can also change over time due to the evaporation of the more volatile organic component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. Ensure accurate measurements when preparing the mobile phase. Degassing the mobile phase, for instance in an ultrasonic bath for 30 minutes, is also crucial.[1]

  • Column Temperature: Fluctuations in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and stable temperature. Several methods specify a column temperature of 40°C for robust and reproducible results.[1][3][5][6]

  • Pump Performance: Inconsistent flow rates due to pump issues, such as leaks or faulty check valves, can cause retention time variability.[7]

    • Solution: Check for leaks in the system, especially around pump seals and fittings. If you suspect a pump issue, consult your instrument's troubleshooting guide.[7][8]

Q4: I'm trying to develop a stability-indicating method. How can I ensure I'm separating Daclatasvir from its degradation products?

A4: Developing a stability-indicating method requires demonstrating specificity, which is the ability of the method to accurately measure the analyte in the presence of its degradation products.

  • Forced Degradation Studies: You must subject the Daclatasvir sample to various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[3][9]

  • Chromatographic Separation: The chromatographic conditions must be optimized to resolve the main Daclatasvir peak from all degradation product peaks. For example, one study successfully separated Daclatasvir from its degradants using a C18 column with a mobile phase of acetonitrile and 0.05% o-phosphoric acid (50:50 v/v).[3][5]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to perform peak purity analysis. This will help confirm that the Daclatasvir peak is spectrally pure and not co-eluting with any degradants.[1]

Data Presentation: Chromatographic Conditions for Daclatasvir Analysis

The following tables summarize quantitative data from various validated HPLC and UPLC methods for the analysis of Daclatasvir.

Table 1: HPLC Method Parameters for Daclatasvir Analysis

Mobile Phase CompositionColumnFlow Rate (mL/min)Temperature (°C)Wavelength (nm)Reference
Acetonitrile : 9 mM Dipotassium Hydrogen Orthophosphate Buffer (pH 4.0) (40:60 v/v)Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm)1.040265[1]
Acetonitrile : Methanol : 0.1% Triethylamine Buffer (pH 3.0) (25:35:40 v/v/v)Inertsil ODS-C18 (4.6 x 250 mm, 5 µm)1.0Not Specified250[2]
Acetonitrile : 0.05% o-Phosphoric Acid in water (50:50 v/v)Hypersil C18 (4.6 x 250 mm, 5 µm)0.740315[3][5]
Methanol : 0.01M Ammonium Acetate Buffer (pH 3.5) (80:20 v/v)Inertsil ODS-3V C18 (4.6 x 250 mm, 5 µm)1.0Not Specified284[4]
Acetonitrile : KH2PO4 Buffer (30:70 v/v)USP L1 (150 x 4.6 mm, 5 µm)1.040300[6]

Table 2: UPLC Method Parameters for Daclatasvir Related Substances

Mobile Phase AMobile Phase BColumnFlow Rate (mL/min)Temperature (°C)DetectionReference
0.03 M Sodium Perchlorate with 0.002 M 1-octanesulfonic acid sodium salt (pH 2.5)0.03 M Sodium Perchlorate with 0.02 M 1-octanesulfonic acid sodium salt (pH 2.5) with Acetonitrile (20:80 v/v)Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7 µm)0.435PDA[10]

Experimental Protocols

Below are detailed methodologies for two distinct, validated HPLC methods for Daclatasvir analysis.

Protocol 1: RP-HPLC Method with Phosphate Buffer[1]
  • Mobile Phase Preparation:

    • Prepare a 9 mM dipotassium hydrogen orthophosphate buffer.

    • Adjust the pH of the buffer to 4.0 ± 0.1 using o-phosphoric acid.

    • Mix the buffer with acetonitrile in a 60:40 (v/v) ratio.

    • Filter the final mobile phase through a 0.45 µm membrane filter.

    • Degas the mobile phase for 30 minutes in an ultrasonic bath before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Daclatasvir reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Preparation:

    • For tablet analysis, weigh and finely powder a sufficient number of tablets.

    • Transfer an amount of powder equivalent to a single dose of Daclatasvir into a volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

    • Detection: UV at 265 nm

Protocol 2: RP-HPLC Method with Triethylamine Buffer[2]
  • Mobile Phase Preparation:

    • Prepare a 0.1% triethylamine buffer by dissolving 0.1 mL of triethylamine in 100 mL of HPLC grade water.

    • Adjust the pH of the buffer to 3.0 with ortho-phosphoric acid.

    • Mix acetonitrile, methanol, and the prepared buffer in a 25:35:40 (v/v/v) ratio.

    • Filter the final mobile phase through a 0.45 µm membrane filter and sonicate before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of 1 mg/mL Daclatasvir by dissolving 100 mg of the pure drug in 100 mL of methanol.

    • Further dilute the stock solution with the mobile phase to achieve the desired working concentrations (e.g., 5-25 µg/mL).

  • Sample Preparation:

    • Follow a similar procedure as in Protocol 1 for tablet samples, using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-C18 (4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 250 nm

Visualizations

The following diagrams illustrate a logical troubleshooting workflow and the relationship between key chromatographic parameters and resolution.

G start Poor Resolution Observed q1 Identify Symptom start->q1 symptom1 Peak Tailing q1->symptom1 Tailing? symptom2 Co-elution / No Separation q1->symptom2 Overlapping? symptom3 Broad Peaks q1->symptom3 Broadening? cause1a Secondary Silanol Interactions symptom1->cause1a Cause cause1b Column Overload symptom1->cause1b Cause cause1c Column Contamination symptom1->cause1c Cause cause2a Suboptimal Mobile Phase (Organic Ratio / pH) symptom2->cause2a Cause cause2b Incorrect Column Choice symptom2->cause2b Cause cause3a Large Injection Volume symptom3->cause3a Cause cause3b Low Flow Rate symptom3->cause3b Cause cause3c Extra-column Volume symptom3->cause3c Cause sol1a Add Competing Base (e.g., TEA) Adjust Mobile Phase pH cause1a->sol1a Solution sol1b Dilute Sample cause1b->sol1b Solution sol1c Use Guard Column Replace Column cause1c->sol1c Solution sol2a Optimize Organic Content Systematically Vary pH cause2a->sol2a Solution sol2b Try Different Stationary Phase (e.g., Phenyl, C8) cause2b->sol2b Solution sol3a Reduce Injection Volume cause3a->sol3a Solution sol3b Optimize Flow Rate cause3b->sol3b Solution sol3c Use Shorter Tubing Check Connections cause3c->sol3c Solution G cluster_params Chromatographic Parameters cluster_effects Primary Effects Resolution Resolution (Rs) MP_pH Mobile Phase pH Retention Retention Factor (k') MP_pH->Retention Selectivity Selectivity (α) MP_pH->Selectivity Affects Ionization Organic Organic Content (%) Organic->Retention Strong Influence Organic->Selectivity FlowRate Flow Rate Efficiency Efficiency (N) FlowRate->Efficiency Affects Plate Height Temp Temperature Temp->Retention Temp->Efficiency Affects Diffusion Retention->Resolution Efficiency->Resolution Selectivity->Resolution

References

minimizing on-column degradation of Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of Daclatasvir during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is Daclatasvir known to degrade during analysis?

A1: Daclatasvir is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3][4] Forced degradation studies have consistently shown that exposure to acids (like HCl), bases (like NaOH), and oxidizing agents (like H₂O₂) can lead to the formation of degradation products.[1][2] It is relatively stable under neutral, thermal, and photolytic stress conditions.[1][2][5]

Q2: What are the common degradation products of Daclatasvir observed during HPLC analysis?

A2: Several degradation products of Daclatasvir have been identified. While the exact structures can be complex, they are often a result of hydrolysis of the carbamate or amide linkages and oxidation of the imidazole moiety.[1][6] These degradants will appear as additional peaks in your chromatogram. Some studies have reported the mass-to-charge ratios (m/z) of these degradants, which can be useful for identification if you are using a mass spectrometer detector.[1] For example, under acidic conditions, fragment ions with m/z 339.1 and 561.2 have been observed, while basic conditions have shown fragments with m/z 294.1, 339.1, 505.2, and 527.2.[1]

Q3: What type of HPLC column is best suited for Daclatasvir analysis to minimize degradation?

A3: Reversed-phase columns, particularly C18 and C8, are most commonly used for the analysis of Daclatasvir and have been shown to provide good separation from its degradation products.[1][7] The choice between C18 and C8 will depend on the specific method, but both have been used successfully in validated stability-indicating methods.

Q4: How does the mobile phase composition affect the on-column stability of Daclatasvir?

A4: The mobile phase, particularly its pH, is a critical factor. Since Daclatasvir degrades in acidic and basic conditions, maintaining the mobile phase pH within a stable range is crucial. A slightly acidic to neutral pH is generally preferred. For example, mobile phases containing phosphate buffer with a pH of around 2.5 have been used successfully.[1][7] The organic modifier, typically acetonitrile, and its ratio to the aqueous buffer also play a significant role in achieving good separation and minimizing analysis time, which can indirectly reduce the potential for on-column degradation.[1][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of unexpected peaks in the chromatogram. On-column degradation of Daclatasvir.- Check the pH of your mobile phase and ensure it is within the optimal range for Daclatasvir stability (typically slightly acidic).- Prepare fresh mobile phase and samples daily.- Consider using a different buffer system or adjusting the buffer concentration.- If using a mass spectrometer, analyze the m/z of the unexpected peaks to see if they correspond to known Daclatasvir degradants.[1]
Loss of the main Daclatasvir peak area or height. Degradation of the analyte before or during injection.- Ensure the autosampler temperature is controlled and kept low to prevent degradation in the vial.- Minimize the time samples are stored in the autosampler before injection.- Prepare samples in a diluent that is known to be non-reactive and maintains the stability of Daclatasvir.
Poor peak shape (tailing or fronting) of the Daclatasvir peak. Secondary interactions with the stationary phase or inappropriate mobile phase pH.- Adjust the mobile phase pH. A slight change can sometimes significantly improve peak shape.- Ensure the column is properly conditioned and equilibrated with the mobile phase before injection.- Consider using a column with a different stationary phase chemistry (e.g., a phenyl column has been used for UPLC analysis).[9]
Inconsistent retention times. Changes in mobile phase composition or column degradation.- Prepare fresh mobile phase and ensure accurate mixing of aqueous and organic components.- Use a guard column to protect the analytical column from contaminants.- If the column has been used extensively, consider replacing it.

Experimental Protocols

Protocol 1: Forced Degradation Study of Daclatasvir

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Daclatasvir at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and reflux at 60-80°C for a specified time (e.g., 2-5 hours).[1][2]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and reflux at 60-80°C for a specified time (e.g., 4-72 hours).[1][2]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3-30% H₂O₂ and keep at room temperature or reflux at 60°C for a specified time (e.g., 1-23 hours).[1][2]

  • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 100-105°C) for a specified duration (e.g., 24 hours to 3 days).[2][9]

  • Photolytic Degradation: Expose the solid drug or a solution of the drug to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).[9]

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all stressed samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method and compare the chromatograms to that of an unstressed Daclatasvir standard.

Visualizations

Daclatasvir_Degradation_Pathway Daclatasvir Daclatasvir Acid_Degradation Acidic Degradation Products Daclatasvir->Acid_Degradation  Acid (e.g., HCl) Base_Degradation Basic Degradation Products Daclatasvir->Base_Degradation  Base (e.g., NaOH) Oxidative_Degradation Oxidative Degradation Products Daclatasvir->Oxidative_Degradation  Oxidizing Agent  (e.g., H₂O₂)

Caption: Daclatasvir degradation pathways under stress conditions.

Troubleshooting_Workflow Start Problem: On-Column Degradation Suspected Check_Mobile_Phase Check Mobile Phase (pH, Freshness) Start->Check_Mobile_Phase Check_Sample_Prep Review Sample Preparation & Storage Check_Mobile_Phase->Check_Sample_Prep OK Adjust_pH Adjust Mobile Phase pH Check_Mobile_Phase->Adjust_pH pH out of range Fresh_Mobile_Phase Prepare Fresh Mobile Phase Check_Mobile_Phase->Fresh_Mobile_Phase Not fresh Check_Column Inspect Column (Age, Performance) Check_Sample_Prep->Check_Column OK Optimize_Storage Optimize Sample Storage (e.g., Temp) Check_Sample_Prep->Optimize_Storage Issue found Replace_Column Replace Column Check_Column->Replace_Column Old/Poor performance Further_Investigation Further Method Development Needed Check_Column->Further_Investigation OK Adjust_pH->Check_Sample_Prep Problem_Solved Problem Resolved Adjust_pH->Problem_Solved If effective Fresh_Mobile_Phase->Check_Sample_Prep Fresh_Mobile_Phase->Problem_Solved If effective Optimize_Storage->Check_Column Optimize_Storage->Problem_Solved If effective Replace_Column->Problem_Solved

Caption: Troubleshooting workflow for on-column degradation.

Root_Cause_Analysis cluster_chemical Chemical Factors cluster_instrumental Instrumental Factors cluster_methodological Methodological Factors Root Unexpected Peaks or Peak Area Loss Chemical_Issues Chemical Factors Root->Chemical_Issues Instrumental_Issues Instrumental Factors Root->Instrumental_Issues Methodological_Issues Methodological Factors Root->Methodological_Issues Mobile_Phase_pH Mobile Phase pH Chemical_Issues->Mobile_Phase_pH Sample_Degradation Sample Degradation in Vial Chemical_Issues->Sample_Degradation Mobile_Phase_Contamination Mobile Phase Contamination Chemical_Issues->Mobile_Phase_Contamination Column_Activity Active Sites on Column Instrumental_Issues->Column_Activity Autosampler_Temp Autosampler Temperature Instrumental_Issues->Autosampler_Temp Detector_Issues Detector Malfunction Instrumental_Issues->Detector_Issues Long_Run_Time Excessive Run Time Methodological_Issues->Long_Run_Time Inadequate_Separation Co-elution with Degradants Methodological_Issues->Inadequate_Separation

Caption: Root cause analysis for Daclatasvir degradation.

References

Daclatasvir Impurity Profiling: A Technical Support Guide for Optimal Column Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the selection of the optimal HPLC column for Daclatasvir impurity profiling. All recommendations are based on published analytical methods and an understanding of the physicochemical properties of Daclatasvir and its known impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for Daclatasvir impurity profiling?

A1: The most frequently reported stationary phase for the analysis of Daclatasvir and its impurities is C18 (Octadecyl Silane) . Its non-polar nature is well-suited for retaining the relatively non-polar Daclatasvir molecule and a broad range of its degradation and process-related impurities. C8 columns have also been used successfully.[1][2]

Q2: I am observing significant peak tailing with the main Daclatasvir peak. What could be the cause and how can I resolve it?

A2: Peak tailing for basic compounds like Daclatasvir on silica-based columns is often due to secondary interactions with acidic silanol groups on the stationary phase surface. Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. Using a buffer and adjusting the pH to be at least 2 pH units below the pKa of Daclatasvir's basic functional groups can minimize these interactions.

  • Use of End-Capped Columns: Employing a high-quality, end-capped C18 or C8 column will reduce the number of free silanol groups available for secondary interactions.

  • Lower pH: Operating at a lower pH (e.g., around 2.5-3.5) can suppress the ionization of silanol groups.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.

Q3: Some of the known impurities are co-eluting. How can I improve the resolution?

A3: Co-elution of impurities can be addressed by modifying the chromatographic conditions to alter the selectivity of the separation. Consider the following:

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol (or a combination of both) can alter the elution order of impurities due to different solvent-solute interactions.

  • Modify the Mobile Phase pH: A slight adjustment in the mobile phase pH can change the ionization state of certain impurities, leading to shifts in their retention times.

  • Gradient Optimization: If using a gradient elution, adjusting the gradient slope or the initial/final mobile phase composition can improve the separation of closely eluting peaks.

  • Alternative Stationary Phase: If the above options are not successful, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column.

Q4: What are the major degradation pathways for Daclatasvir and how does this influence column selection?

A4: Daclatasvir is known to degrade under hydrolytic (acidic and basic) and oxidative conditions.[3][4] The primary degradation sites are the carbamate and imidazole moieties.[4] This leads to a range of impurities with varying polarities. A C18 column generally provides a good balance of retention for the parent drug and its degradation products. However, if highly polar degradation products are expected, a column with better aqueous stability or a polar-embedded phase might be advantageous.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) for Daclatasvir Secondary interactions with residual silanol groups on the column.Use a high-purity, end-capped C18 or C8 column. Optimize mobile phase pH to be 2-3 units below the analyte's pKa. Consider using a mobile phase additive like triethylamine (at low concentrations).
Peak Splitting Column void or contamination at the column inlet. Incompatible sample solvent with the mobile phase.Reverse flush the column (if permitted by the manufacturer). Replace the column frit or the entire column. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[5]
Co-elution of Impurities Insufficient selectivity of the stationary phase. Sub-optimal mobile phase conditions.Try a different stationary phase (e.g., Phenyl-Hexyl). Adjust the mobile phase composition (organic modifier, pH, buffer strength). Optimize the gradient profile.
Loss of Resolution Over Time Column degradation due to extreme pH or temperature. Accumulation of matrix components on the column.Operate within the recommended pH and temperature range for the column. Use a guard column to protect the analytical column.
Irreproducible Retention Times Inadequate column equilibration. Fluctuations in mobile phase composition or temperature.Ensure sufficient column equilibration time between injections. Use a column thermostat to maintain a constant temperature. Premix mobile phase components to ensure consistency.

Experimental Protocols

General HPLC Method for Daclatasvir Impurity Profiling

This protocol is a representative starting point based on published methods. Optimization will be required for specific applications and impurity profiles.

  • Column: A high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]

  • Mobile Phase A: 0.05% Orthophosphoric acid in water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70% B

    • 25-26 min: 70-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 315 nm.[1]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v).

Forced Degradation Study Protocol

To generate potential degradation products and test the stability-indicating nature of the HPLC method, the following stress conditions can be applied to a solution of Daclatasvir:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.[1]

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.[1]

  • Oxidative Degradation: 30% H₂O₂ at 60°C for 6 hours.[1]

  • Thermal Degradation: Expose the solid drug to 100°C for 72 hours.

  • Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) and fluorescent light.

After exposure, neutralize the acidic and basic samples before injection into the HPLC system.

Data Presentation

Table 1: Comparison of Stationary Phases for Daclatasvir Analysis

Stationary Phase Typical Dimensions Advantages Considerations Primary Interaction
C18 (Octadecyl) 250 x 4.6 mm, 5 µmHigh hydrophobicity, excellent retention for non-polar compounds, widely available.Potential for silanol interactions causing peak tailing for basic compounds.Hydrophobic (van der Waals) interactions.
C8 (Octyl) 150 x 4.6 mm, 5 µmLess retentive than C18, may provide better peak shape for some basic compounds.[1]May not provide sufficient retention for all non-polar impurities.Hydrophobic (van der Waals) interactions.
Phenyl-Hexyl 150 x 4.6 mm, 3.5 µmOffers alternative selectivity through π-π interactions, useful for aromatic impurities.May have different retention characteristics compared to alkyl phases.Hydrophobic and π-π interactions.
Polar-Embedded 150 x 4.6 mm, 5 µmImproved peak shape for basic compounds due to shielding of silanols, stable in highly aqueous mobile phases.Selectivity can be significantly different from standard C18 phases.Hydrophobic and polar interactions.

Visualizations

ColumnSelectionWorkflow start Start: Daclatasvir Impurity Profiling c18 Initial Column Choice: C18 (e.g., 250x4.6 mm, 5µm) start->c18 good_separation Good Separation and Peak Shape? c18->good_separation peak_tailing Peak Tailing Observed? good_separation->peak_tailing No end Optimal Method Achieved good_separation->end Yes coelution Co-elution of Impurities? peak_tailing->coelution No optimize_c18 Optimize Mobile Phase on C18: - Adjust pH (lower) - Use End-capped Column - Check for Overload peak_tailing->optimize_c18 Yes optimize_mobile_phase Optimize Mobile Phase: - Change organic modifier - Adjust pH/buffer - Optimize gradient coelution->optimize_mobile_phase Yes c8_column Consider C8 Column: - Less retentive - Potentially better peak shape optimize_c18->c8_column c8_column->good_separation phenyl_column Consider Phenyl-Hexyl Column: - Alternative selectivity (π-π) - For aromatic impurities phenyl_column->good_separation optimize_mobile_phase->phenyl_column

Caption: Decision workflow for selecting the optimal HPLC column for Daclatasvir impurity profiling.

DaclatasvirDegradation Daclatasvir Daclatasvir Stress Forced Degradation (Acid, Base, Oxidation) Daclatasvir->Stress Impurities Degradation Products (Hydrolyzed & Oxidized Species) Stress->Impurities Analysis HPLC Analysis (C18 Column) Impurities->Analysis Profile Impurity Profile Analysis->Profile

Caption: Experimental workflow for forced degradation studies of Daclatasvir.

References

Technical Support Center: Overcoming Solubility Challenges of Monodes(N-carboxymethyl)valine Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Monodes(N-carboxymethyl)valine Daclatasvir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as Daclatasvir Impurity A, is the primary degradation product of Daclatasvir, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.[1] As with many pharmaceutical compounds, understanding its solubility is crucial for accurate in vitro and in vivo studies, analytical method development, and formulation. The parent compound, Daclatasvir, is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.[2][3] This suggests that its degradation products, including this compound, are also likely to exhibit poor aqueous solubility, posing challenges for researchers.

Q2: What are the general characteristics of this compound powder?

A2: It is typically an off-white, highly hygroscopic powder. Its hygroscopic nature means it can readily absorb moisture from the atmosphere, which can affect its weight and stability. Therefore, it is essential to store it in a tightly sealed container in a desiccator.

Q3: In which solvents is this compound known to be soluble?

A3: Based on available data, this compound is soluble in dimethyl sulfoxide (DMSO).[1] For analytical purposes, such as in High-Performance Liquid Chromatography (HPLC), mixtures of water or aqueous buffers with organic solvents like acetonitrile or methanol are commonly used as diluents.[2][4] This indicates that the compound has limited solubility in purely aqueous solutions and requires the presence of an organic co-solvent.

Q4: Are there any general tips for dissolving this compound?

A4: Yes. To aid dissolution, especially in DMSO, gentle heating to 37°C and sonication in an ultrasonic bath for a short period can be beneficial.[1] When preparing solutions, it is advisable to start with a small amount of solvent to create a concentrated slurry, and then gradually add the remaining solvent while vortexing or sonicating.

Troubleshooting Guides

This section provides solutions to common problems researchers may encounter when working with this compound.

Issue 1: The compound is not dissolving in my chosen solvent.

Potential Causes and Solutions:

  • Inappropriate Solvent Selection: The compound has limited aqueous solubility.

    • Recommendation: For preparing stock solutions, DMSO is the recommended solvent. For analytical methods, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically required.

  • Insufficient Energy Input: The dissolution process may be slow.

    • Recommendation: As a first step, try vortexing the solution for an extended period. If the compound still does not dissolve, gentle warming (up to 37°C) and brief sonication can be applied.[1]

  • Concentration Too High: You may be attempting to prepare a solution that is above the compound's solubility limit in that specific solvent.

    • Recommendation: Try preparing a more dilute solution. If a higher concentration is necessary, a different solvent system may be required.

Issue 2: I'm observing precipitation after preparing my solution.

Potential Causes and Solutions:

  • Supersaturation: The initial use of heat or sonication may have created a supersaturated solution that is not stable at room temperature.

    • Recommendation: If the solution is for immediate use, ensure it is maintained at the temperature it was prepared at. For storage, it is best to prepare solutions at concentrations known to be stable at the storage temperature (e.g., -20°C or -80°C).

  • Change in Solvent Composition: If you are diluting a DMSO stock solution into an aqueous buffer for an experiment, the compound may precipitate out due to the lower solubility in the final aqueous environment.

    • Recommendation: Minimize the percentage of DMSO in the final working solution. It is often recommended to keep the final DMSO concentration below 1% to avoid solvent effects and precipitation. Perform a small-scale test to determine the maximum tolerable DMSO concentration in your aqueous buffer.

  • pH Effects: The solubility of the compound may be pH-dependent.

    • Recommendation: Since the parent compound's solubility is pH-dependent, it is likely that the degradation product's solubility is as well.[2] Experiment with buffers of different pH values to find the optimal pH for solubility. Analytical methods for Daclatasvir often use acidic buffers (pH 2.5-4.5).[2][5]

Data Presentation

Table 1: Reported Solubility of this compound

SolventReported ConcentrationRemarks
DMSO250 mg/mL (429.77 mM)Requires sonication.[2]
DMSO10 mM-

Note: The high concentration reported in one source should be treated with caution and may represent an upper limit achievable with significant effort (e.g., prolonged sonication and heating).

Table 2: Typical Solvent Systems Used in Analytical Methods for Daclatasvir and its Impurities

MethodSolvent System (Mobile Phase/Diluent)Reference
UPLCWater:Acetonitrile (50:50 v/v)[2]
RP-HPLCAcetonitrile:0.05% o-phosphoric acid in water (50:50 v/v)[4][5]
RP-HPLCMethanol:Water (80:20 v/v)[6]
RP-HPLCAcetonitrile:Phosphate buffer (pH 4.0) (40:60 v/v)[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 581.71 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

    • Water bath or incubator set to 37°C

    • Ultrasonic bath

  • Procedure:

    • Weigh out the desired amount of this compound. For example, for 1 mL of a 10 mM solution, weigh out 5.82 mg.

    • Transfer the powder to a sterile vial.

    • Add a small amount of DMSO (e.g., 200 µL) to the vial to create a slurry.

    • Vortex the slurry for 1-2 minutes.

    • Gradually add the remaining DMSO to reach the final volume of 1 mL.

    • If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.

    • Following incubation, place the vial in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_dissolution Troubleshooting Dissolution cluster_storage Storage and Use weigh Weigh Compound add_solvent Add Small Volume of DMSO weigh->add_solvent vortex Vortex to Create Slurry add_solvent->vortex add_remaining Add Remaining DMSO vortex->add_remaining check_sol Check for Complete Dissolution add_remaining->check_sol heat Gentle Heating (37°C) check_sol->heat If Not Dissolved dissolved Completely Dissolved Solution check_sol->dissolved If Dissolved sonicate Ultrasonication heat->sonicate sonicate->check_sol Re-check aliquot Aliquot into smaller volumes dissolved->aliquot use Use in Experiment dissolved->use store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution of this compound.

troubleshooting_pathway cluster_solvent Solvent Issues cluster_energy Energy Input cluster_concentration Concentration Issues start Compound Not Dissolving solvent_check Is the solvent appropriate? (DMSO recommended for stock) start->solvent_check energy_check Is there enough mixing? start->energy_check conc_check Is the concentration too high? start->conc_check cosolvent Use co-solvent system (e.g., Water:Acetonitrile) solvent_check->cosolvent For aqueous use solution Problem Solved cosolvent->solution vortex_more Increase vortexing time energy_check->vortex_more heat_sonicate Apply gentle heat and sonication vortex_more->heat_sonicate heat_sonicate->solution dilute Prepare a more dilute solution conc_check->dilute dilute->solution

Caption: Logical troubleshooting guide for solubility issues.

References

Validation & Comparative

Comparative Guide to the Analytical Validation of Monodes(N-carboxymethyl)valine Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of validated analytical methods suitable for the quantification of Monodes(N-carboxymethyl)valine Daclatasvir, a potential impurity of the antiviral drug Daclatasvir. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Daclatasvir.

Data Presentation: Comparison of Validated Analytical Methods

The following tables summarize the performance characteristics of different chromatographic methods that have been validated for the analysis of Daclatasvir and its related substances. While these methods may not have been specifically validated for "this compound," their established performance for similar impurities provides a strong basis for their applicability.

Table 1: Comparison of HPLC and UPLC Method Performance

ParameterMethod 1: RP-HPLC[1][2]Method 2: UPLC[3]Method 3: RP-HPLC[4]
Linearity Range 10 - 50 µg/mL[1][2]Not explicitly stated for impurities1 - 5 µg/mL[4]
Correlation Coefficient (r²) 0.9998[1][2]> 0.999Not explicitly stated
Accuracy (% Recovery) 97.95% - 100.78%[1]Not explicitly stated for impurities99%[4]
Precision (%RSD) Intraday: ± 0.3281, Interday: ± 0.8914[1]< 3.07% for impurities[3]Intraday: 0.364517%, Interday: 0.790937%[4]
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated
Retention Time (Daclatasvir) 3.760 ± 0.01 min[1][2]Not explicitly stated3.0 ± 0.1 min[4]

Table 2: Alternative and Bioanalytical Methods

Method TypeKey FeaturesApplicationReference
UPLC-MS/MS Rapid (1.2 min run time), high sensitivity, wide quantification range (5–4000 ng/ml).[5]Bioequivalence studies in human plasma.[5][Rezk et al., 2016][5]
HPLC-DAD Stability-indicating, linearity range of 0.6-60 μg/mL.[6]Analysis of Daclatasvir in tablets and forced degradation studies.[6][Baker et al.][6]
HPTLC Simultaneous determination of Sofosbuvir and Daclatasvir.[7]Analysis of combination tablet formulations.[7][Saraya et al., 2018][7]

Experimental Protocols

Below are detailed methodologies for representative validated analytical methods.

Method 1: Validated Stability-Indicating RP-HPLC Method[1][2]
  • Instrumentation: Agilent 1100 HPLC with a variable wavelength detector.[1]

  • Column: Hypersil C18 (dimensions not specified).[1][2]

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% o-phosphoric acid in water.[1][2]

  • Flow Rate: 0.7 mL/min.[1][2]

  • Detection Wavelength: 315 nm.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: Not specified.

  • Run Time: 10 minutes.[1]

Method 2: Stability-Indicating UPLC Method for Impurities[3]
  • Instrumentation: Waters ACQUITY UPLC H-Class system with a PDA detector.[3]

  • Column: Waters ACQUITY BEH phenyl, 100 × 2.1 mm, 1.7-μm.[3]

  • Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer).[3]

  • Mobile Phase B: A 20:80 (v/v) mixture of 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) and acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Detection Wavelength: 305 nm.[3]

  • Injection Volume: Not specified.

  • Run Time: 15 minutes.[3]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method as per ICH guidelines.

Analytical_Method_Validation_Workflow start Method Development specificity Specificity / Selectivity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity documentation Validation Report specificity->documentation accuracy Accuracy (% Recovery) linearity->accuracy linearity->documentation precision Precision (Repeatability & Intermediate) accuracy->precision accuracy->documentation lod_loq LOD & LOQ precision->lod_loq precision->documentation robustness Robustness lod_loq->robustness lod_loq->documentation system_suitability System Suitability robustness->system_suitability robustness->documentation system_suitability->documentation end Method Validated system_suitability->end

Caption: Workflow for analytical method validation.

Mechanism of Action of Daclatasvir

This diagram illustrates the inhibitory action of Daclatasvir on the Hepatitis C Virus (HCV) replication complex.

Daclatasvir_Mechanism_of_Action HCV_RNA HCV RNA Replication_Complex HCV Replication Complex (including NS5A) HCV_RNA->Replication_Complex  forms Viral_Replication Viral RNA Replication & Virion Assembly Replication_Complex->Viral_Replication New_Virions New HCV Virions Viral_Replication->New_Virions Daclatasvir Daclatasvir Daclatasvir->Replication_Complex  inhibits

Caption: Daclatasvir's inhibition of HCV replication.

References

Daclatasvir Stability Under Scrutiny: A Comparative Analysis of Degradation Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of Daclatasvir's stability under various stress conditions reveals its susceptibility to degradation in hydrolytic (acidic and basic) and oxidative environments, while demonstrating notable resilience to thermal and photolytic stress. This guide provides a detailed comparative analysis of Daclatasvir's degradation, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals.

Daclatasvir, a potent direct-acting antiviral agent against the hepatitis C virus (HCV), is primarily metabolized through cytochrome P450 3A4.[1] Understanding its stability profile under forced degradation conditions is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy.[2][3] Studies have systematically subjected Daclatasvir to acidic, alkaline, neutral hydrolytic, oxidative, thermal, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines to identify its degradation pathways and characterize the resulting degradation products.[4][5][6][7]

Comparative Degradation Behavior

Forced degradation studies indicate that Daclatasvir is most vulnerable to alkaline, acidic, and oxidative conditions.[5] In contrast, the drug exhibits significant stability when exposed to neutral hydrolysis, dry heat, and photolytic conditions.[4][5]

Under acidic and basic hydrolysis, Daclatasvir undergoes degradation, leading to the formation of several degradation products (DPs).[4][8] Similarly, exposure to oxidative stress, typically using hydrogen peroxide, results in the formation of distinct degradation products.[2][4] One study identified the imidazole moiety of Daclatasvir as being particularly susceptible to base-mediated autoxidation and oxidation in the presence of hydrogen peroxide or azobisisobutyronitrile.[9]

Conversely, the solid form of Daclatasvir has been found to be stable.[9] When subjected to dry heat at 100°C for three days, no significant degradation was observed.[4] Furthermore, exposure of both solid and solution samples of Daclatasvir to fluorescent and UV light did not result in any notable degradation, indicating its photostability.[4][5]

The following table summarizes the quantitative data on Daclatasvir degradation under different stress conditions as reported in various studies.

Stress ConditionReagent/MethodTemperatureDuration% DegradationDegradation Products (DPs) IdentifiedReference
Acid Hydrolysis 2 N HCl80°C5 hoursSufficient DegradationDP1, DP2, DP3, DP4[4]
0.1 N HCl60°C4 hoursSignificant DegradationD1, D2, D3[5]
5 N HClNot SpecifiedNot Specified7.47%DP-1, DP-2[8]
0.1 N HCl80°C2 hoursNot SpecifiedUnknown Degradants[7]
Alkaline Hydrolysis 0.1 N NaOH80°C72 hoursSufficient DegradationDP1, DP2, DP3, DP4[4]
0.1 N NaOH60°C4 hoursSignificant DegradationD1, D2, D3[5]
Not SpecifiedNot SpecifiedNot Specified28%Product 1, Product 2[8]
1 N NaOH80°C2 hoursNot SpecifiedUnknown Degradants[7]
Neutral Hydrolysis Water80°C72 hoursDegradedDP1, DP2, DP3, DP4[4]
Water60°C4 hoursStable-[5]
Oxidative Degradation 30% H₂O₂60°C6 hoursSignificant DegradationD1, D2, D3[5]
0.3% H₂O₂Room Temp7 daysNot SpecifiedDegradants 6-7, Chloro-adduct 9[2][9]
Ce(IV) in 1.0 mol L⁻¹ H₂SO₄100°C25 minutesSignificant DegradationOxidative Product[2][10]
3% H₂O₂80°C1 hourNot SpecifiedUnknown Degradants[7]
Thermal Degradation Dry Heat (Solid State)100°C3 daysStable-[4]
Dry Heat (Solid State)105°C24 hoursNot Specified-[7]
Photolytic Degradation Fluorescent and UV LightNot SpecifiedNot SpecifiedStable-[4]
Direct Sunlight (Solid State)Not Specified10 daysStable-[5]
UV light (200 Wh/m²) & Visible light (1.2 million lux h)Not Specified7 daysNot SpecifiedDegradants 2-8[7][9]

Experimental Protocols

The methodologies employed in the forced degradation studies of Daclatasvir are crucial for understanding the stability-indicating nature of the analytical methods used. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques for separating and quantifying Daclatasvir and its degradation products.[4][5][7]

A stock solution of Daclatasvir (e.g., 1000 µg/mL) is prepared.[4] Aliquots of this solution are then subjected to various stress conditions. After the specified duration, the solutions are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating chromatographic method.

  • Method 1: Daclatasvir solution is refluxed with 2 N HCl at 80°C for 5 hours.[4]

  • Method 2: 20 mg of Daclatasvir is treated with 20 mL of 0.1 N HCl and refluxed at 60°C for 4 hours.[5]

  • Method 1: Daclatasvir solution is refluxed with 0.1 N NaOH at 80°C for 72 hours.[4]

  • Method 2: 20 mg of Daclatasvir is treated with 20 mL of 0.1 N NaOH and refluxed at 60°C for 4 hours.[5]

  • Daclatasvir solution is refluxed in water at 80°C for 72 hours.[4]

  • Method 1: Daclatasvir solution is treated with 30% H₂O₂ and refluxed at 60°C for 6 hours.[5]

  • Method 2: Daclatasvir is mixed with a high concentration of Ce(IV) in a 1.0 mol L⁻¹ H₂SO₄ medium and heated at 100°C for 25 minutes with stirring.[2]

  • Solid Daclatasvir powder is exposed to dry heat at 100°C for 3 days.[4]

  • Method 1: Daclatasvir solution and solid samples are exposed to fluorescent and UV light.[4]

  • Method 2: A layer of dry solid Daclatasvir powder is placed in direct sunlight for 10 days.[5]

  • System 1 (HPLC): A Waters Symmetry C18 column (150 x 4.6 mm, 5 µm) is used with a gradient elution of 10 mM ammonium acetate (pH 5.0) and acetonitrile.[4]

  • System 2 (RP-HPLC): A Hypersil C18 column (4.6 x 250 mm, 5 µm) is used with an isocratic mobile phase of acetonitrile and 0.05% o-phosphoric acid (50:50 v/v) at a flow rate of 0.7 mL/min, with UV detection at 315 nm.[5][11]

  • System 3 (UPLC): A Waters ACQUITY BEH phenyl column (100 × 2.1 mm, 1.7-μm) is used with a gradient program and UV detection at 305 nm.[7]

The identification and characterization of degradation products are typically performed using mass spectrometry (MS), such as LC-ESI-QTOF-MS/MS, to propose their chemical structures based on mass fragmentation patterns.[4][11]

Visualizing Degradation and Experimental Processes

To better illustrate the logical flow of the stability testing process and the potential degradation pathways, the following diagrams are provided.

G cluster_0 Daclatasvir Stability Testing Workflow cluster_1 Stress Conditions Start Daclatasvir Drug Substance/Product Stress Forced Degradation Studies Start->Stress Analysis Stability-Indicating HPLC/UPLC Method Stress->Analysis Acid Acidic Hydrolysis Stress->Acid Alkali Alkaline Hydrolysis Stress->Alkali Oxidative Oxidative Stress->Oxidative Thermal Thermal Stress->Thermal Photolytic Photolytic Stress->Photolytic ID Characterization of Degradation Products (MS) Analysis->ID Conclusion Establish Stability Profile & Degradation Pathways ID->Conclusion

Caption: Workflow for Daclatasvir stability assessment.

G cluster_hydrolytic Hydrolytic Degradation cluster_oxidative Oxidative Degradation Daclatasvir Daclatasvir Acid_DPs Acidic Degradation Products Daclatasvir->Acid_DPs  Acidic  Conditions Alkali_DPs Alkaline Degradation Products Daclatasvir->Alkali_DPs  Alkaline  Conditions Oxidative_DPs Oxidative Degradation Products Daclatasvir->Oxidative_DPs  Oxidative  Conditions

Caption: Major degradation pathways of Daclatasvir.

References

A Comparative Guide to the Identification of Monodes(N-carboxymethyl)valine Daclatasvir in Stressed Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of Monodes(N-carboxymethyl)valine Daclatasvir, a primary degradation product of the antiviral drug Daclatasvir, in samples subjected to stress conditions.[1][2][3] The stability of a drug substance is a critical quality attribute, and understanding its degradation pathways is essential for ensuring safety and efficacy. This document outlines various analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

Several stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated for the analysis of Daclatasvir and its degradation products.[4][5][6] These methods are crucial for separating the active pharmaceutical ingredient (API) from its impurities and degradation products that may form under various stress conditions.[7][8] The choice between these methods often depends on the desired speed, resolution, and sensitivity of the analysis.

Below is a summary of quantitative data and performance characteristics of different analytical methods reported in the literature for the analysis of Daclatasvir and its degradation products, including this compound.

Parameter Method 1: RP-HPLC [4]Method 2: UPLC-QDa Mass Detector [5]Method 3: HPTLC [9]
Stationary Phase Hypersil C18 (4.6 x 250 mm, 5 µm)Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7 µm)HPTLC aluminum plates precoated with silica gel 60 F254
Mobile Phase Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v)Gradient elution with mobile phase A (0.03 M sodium perchlorate with 0.002 M 1-octanesulfonic acid sodium salt, pH 2.5) and mobile phase B (0.03 M sodium perchlorate with 0.02 M 1-octanesulfonic acid sodium salt in acetonitrile:water 80:20 v/v)Ethyl acetate: Isopropanol (9:1 v/v)
Flow Rate 0.7 mL/min0.4 mL/minNot Applicable
Detection UV at 315 nmUV at 305 nm and QDa Mass DetectorDensitometric scanning at 318 nm
Retention Time of Daclatasvir 3.760 ± 0.01 minNot explicitly stated for DaclatasvirRetention Factor (Rf): 0.30 ± 0.02
Linearity Range 10-50 µg/mLNot explicitly stated for Daclatasvir45-225 ng/band
Key Advantages Simple, accurate, and suitable for routine quality control.[4]High resolution and sensitivity, capable of identifying unknown degradation products through mass detection.[5]Fast, simple, and cost-effective for simultaneous estimation.[9]
Reported Degradation Significant degradation in alkaline, acidic, and oxidative conditions; stable in neutral and photolytic conditions.[4]Degradation observed under hydrolysis (acid and base), oxidative, photolytic, and thermal stress conditions.[5]More degradation in basic hydrolysis; less in thermal and photolytic conditions.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are protocols for forced degradation studies and a representative chromatographic analysis based on published methods.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[10] The following conditions are commonly employed for Daclatasvir:

  • Acid Hydrolysis: A solution of Daclatasvir (e.g., 1 mg/mL) is prepared in 0.1 N HCl and refluxed at 80°C for a specified period (e.g., 2 hours).[11]

  • Base Hydrolysis: A solution of Daclatasvir is prepared in 0.1 N NaOH and refluxed at 80°C for a specified period (e.g., 6 hours).[11]

  • Oxidative Degradation: A solution of Daclatasvir is treated with 30% hydrogen peroxide (H₂O₂) at room temperature or elevated temperature (e.g., 60°C) for a set time (e.g., 24 hours).[4]

  • Thermal Degradation: A solid sample of Daclatasvir is exposed to dry heat in a hot air oven at a specific temperature (e.g., 105°C) for an extended period (e.g., 48 hours).[11]

  • Photolytic Degradation: A solid sample of Daclatasvir is exposed to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined duration.[4]

Representative RP-HPLC Method

This protocol is a representative example for the analysis of stressed samples of Daclatasvir:

  • Chromatographic System: An HPLC system equipped with a UV detector.[4]

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and a suitable buffer (e.g., 0.05% ortho-phosphoric acid) in a specific ratio (e.g., 50:50 v/v).[4]

  • Flow Rate: Set to a suitable rate (e.g., 1.0 mL/min).

  • Detection Wavelength: The UV detector is set to a wavelength where Daclatasvir and its degradation products have significant absorbance (e.g., 315 nm).[12]

  • Injection Volume: A fixed volume of the sample solution is injected (e.g., 20 µL).

  • Analysis: The chromatogram is recorded, and the peaks for Daclatasvir and this compound are identified based on their retention times, which are determined by running a standard of the impurity.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for planning and execution. The following diagram illustrates the typical process for identifying degradation products in stressed samples.

G cluster_stress Stress Degradation cluster_analysis Analytical Identification Daclatasvir Daclatasvir Bulk Drug / Formulation Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Daclatasvir->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Daclatasvir->Base Oxidative Oxidative Stress (e.g., 30% H2O2, RT) Daclatasvir->Oxidative Thermal Thermal Stress (e.g., 105°C) Daclatasvir->Thermal Photolytic Photolytic Stress (UV/Vis light) Daclatasvir->Photolytic SamplePrep Sample Preparation (Dilution, Neutralization) Acid->SamplePrep Base->SamplePrep Oxidative->SamplePrep Thermal->SamplePrep Photolytic->SamplePrep Chromatography Chromatographic Separation (HPLC / UPLC) SamplePrep->Chromatography Detection Detection (UV / MS) Chromatography->Detection Identification Identification of This compound Detection->Identification

Caption: Workflow for stress testing and identification of Daclatasvir degradation products.

This guide provides a foundational understanding of the methods available for the identification of this compound. For the development and validation of new methods, it is recommended to consult the International Council for Harmonisation (ICH) guidelines on stability testing and analytical method validation.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Daclatasvir Impurities

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts method efficiency, sensitivity, and resolution. This guide provides a detailed comparison of HPLC and UPLC methods specifically for the detection and quantification of impurities in Daclatasvir, a direct-acting antiviral agent used in the treatment of Hepatitis C. The information presented herein is a synthesis of data from published, validated methods to assist researchers, scientists, and drug development professionals in selecting the appropriate technology for their analytical needs.

Experimental Protocols

The successful analysis of Daclatasvir and its related substances hinges on optimized chromatographic conditions. Below are detailed experimental protocols for both a conventional HPLC method and a more rapid UPLC method, as derived from established studies.

High-Performance Liquid Chromatography (HPLC) Protocol

A robust, stability-indicating HPLC method is essential for resolving Daclatasvir from its potential degradation and process-related impurities.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 or C8 column is commonly used. For example, a Hypersil C18 (250 mm x 4.6 mm, 5 µm) or a Waters C8 (250 mm x 4.6 mm, 5 µm) column.[2][3]

  • Mobile Phase: An isocratic or gradient elution can be employed. A typical mobile phase consists of a mixture of a buffer solution and an organic modifier. For instance, a mobile phase composed of a phosphate buffer (pH 2.5) and acetonitrile in a 75:25 (v/v) ratio.[3] Another example is a mixture of 0.05% o-phosphoric acid and acetonitrile (50:50 v/v).[2]

  • Flow Rate: A typical flow rate for a standard HPLC method is in the range of 0.7 to 2.0 mL/min.[2][3]

  • Detection Wavelength: Detection is typically performed at a wavelength where Daclatasvir and its impurities show significant absorbance, such as 305 nm or 312 nm.[3][4]

  • Injection Volume: The injection volume can range from 10 to 20 µL.

  • Column Temperature: The column is often maintained at a constant temperature, for example, 40 °C, to ensure reproducibility.[5]

Ultra-Performance Liquid Chromatography (UPLC) Protocol

UPLC systems utilize smaller particle size columns to achieve faster and more efficient separations.[4][6]

  • Instrumentation: A UPLC system with a binary solvent manager, a sample manager, a column heater, and a PDA or TUV detector. A mass detector (e.g., QDa) can be coupled for impurity identification.[4]

  • Column: A sub-2 µm particle size column is characteristic of UPLC. For instance, an Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or a Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7 µm) column.[4][6][7]

  • Mobile Phase: Gradient elution is commonly used to resolve a wide range of impurities. An example mobile phase consists of mobile phase A (e.g., 0.03 M sodium perchlorate with 0.002 M of 1-octanesulfonic acid sodium salt at pH 2.5) and mobile phase B (a mixture of the same buffer with acetonitrile).[4]

  • Flow Rate: The flow rate is typically lower than in HPLC, for example, 0.4 mL/min.[4][6]

  • Detection Wavelength: A wavelength of 305 nm is often used for detection.[4][6]

  • Injection Volume: A smaller injection volume, typically 1 to 5 µL, is used.

  • Column Temperature: The column temperature is maintained, for example, at ambient temperature or elevated temperatures for better efficiency.

Workflow for Cross-Validation of Analytical Methods

The cross-validation of analytical methods is a critical step in method transfer and ensures that the new method provides equivalent results to the original method. The following diagram illustrates a general workflow for the cross-validation between an HPLC and a UPLC method.

Method_Cross_Validation_Workflow cluster_0 Originating Method (e.g., HPLC) cluster_1 Receiving Method (e.g., UPLC) cluster_2 Cross-Validation cluster_3 Outcome HPLC_Dev Method Development HPLC_Val Method Validation HPLC_Dev->HPLC_Val ICH Guidelines Sample_Select Select Representative Samples HPLC_Val->Sample_Select UPLC_Adapt Method Adaptation & Optimization UPLC_PreVal Pre-Validation UPLC_Adapt->UPLC_PreVal UPLC_Val Full Validation UPLC_PreVal->UPLC_Val UPLC_Val->Sample_Select Parallel_Analysis Parallel Analysis on Both Systems Sample_Select->Parallel_Analysis Data_Compare Compare Results (e.g., Impurity Profile, Assay) Parallel_Analysis->Data_Compare Equivalence Assess Equivalence Data_Compare->Equivalence Acceptance Define Acceptance Criteria Acceptance->Data_Compare Report Cross-Validation Report Equivalence->Report Implementation Implement UPLC Method Report->Implementation

References

A Comparative Analysis of Monodes(N-carboxymethyl)valine Daclatasvir and Other Known Daclatasvir Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Monodes(N-carboxymethyl)valine Daclatasvir, a principal degradation product of the hepatitis C virus (HCV) inhibitor Daclatasvir, against other process-related and degradation-induced impurities. Ensuring the purity of Daclatasvir is critical for its safety and efficacy, as unintended chemical entities can impact drug quality, leading to potential adverse effects or regulatory challenges.[1] This document summarizes key quantitative data, outlines detailed experimental protocols for impurity analysis, and visualizes relevant biological and analytical pathways to support research and quality control efforts.

Daclatasvir acts by inhibiting the HCV nonstructural protein 5A (NS5A), which is essential for viral RNA replication and virion assembly.[2][3] Impurities can emerge during the synthesis of the active pharmaceutical ingredient (API), or during storage and handling, particularly under stress conditions like exposure to extreme pH, heat, or light.[1][4] These are broadly classified into organic, inorganic, and residual solvent impurities.[1] This guide focuses on the organic impurities, which include process-related compounds and degradation products.

Comparative Data on Daclatasvir and Its Key Impurities

The characterization and quantification of impurities are paramount. This compound, also known as Daclatasvir Impurity A, is identified as a primary degradation product.[5][6][7][8] Other impurities can arise from side reactions during synthesis or further degradation. The tables below summarize the key data for comparison.

Table 1: Physicochemical Properties of Daclatasvir and Major Impurities

Compound NameOther NamesMolecular FormulaMolecular Weight ( g/mol )Type
Daclatasvir-C₄₀H₅₀N₈O₆738.9API
This compoundDaclatasvir Impurity AC₃₅H₄₁N₇O₅639.75Degradation Product
Daclatasvir Impurity 1-Data not specifiedData not specifiedProcess-Related
Daclatasvir Impurity 2-Data not specifiedData not specifiedProcess-Related
Daclatasvir Nitroso Impurity 2-Data not specifiedData not specifiedSpecial Case / Carcinogenic
Daclatasvir Impurity G-Data not specifiedData not specifiedProcess-Related

Data compiled from multiple sources providing reference standards and impurity profiles.[1][2][9]

Table 2: Summary of Forced Degradation Studies of Daclatasvir

Forced degradation studies are essential to identify potential degradation products and demonstrate the stability-indicating nature of analytical methods.[10] Daclatasvir has been shown to be susceptible to degradation under hydrolytic (acidic, basic) and oxidative conditions.[11]

Stress ConditionObservationMajor Degradants Identified
Acid Hydrolysis (e.g., 0.1 N HCl at 80°C for 2h)Degradation observedFour degradation products (DP1-DP4) formed.[11] this compound is a known hydrolytic degradant.
Base Hydrolysis (e.g., 1 N NaOH at 80°C for 2h)Degradation of the carbamate moiety.[4]Base-mediated autoxidation of the imidazole moiety also occurs.[4]
Oxidative (e.g., 3% H₂O₂ at 80°C for 1h)Degradation observedThe imidazole moiety is susceptible to oxidation.[4] A chloro-adduct degradant has also been observed.[4]
Photolytic (UV/Visible light)Sensitive to photodegradation in solution.Multiple degradants (2-8) observed after exposure to high-intensity light.[4]
Thermal (e.g., 105°C for 24h)Stable in solid state.No significant degradation observed in the solid state.[4][11]

This table summarizes findings from various stability-indicating method development studies.[4][10][11]

Experimental Protocols

Accurate identification and quantification of Daclatasvir impurities rely on robust, validated analytical methods. Advanced techniques such as HPLC, UPLC, and mass spectrometry are standard.[1][2]

Protocol 1: Stability-Indicating UPLC Method

This method is designed for the quantitative determination of Daclatasvir and its process-related and degradation impurities in pharmaceutical dosage forms.

  • Instrumentation: Waters ACQUITY UPLC system with a PDA detector.

  • Column: ACQUITY UPLC BEH phenyl (100 mm × 2.1 mm, 1.7-μm).

  • Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer).

  • Mobile Phase B: A mixture of 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) and acetonitrile in a 20:80 v/v ratio.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 305 nm.

  • Run Time: 15 minutes.

  • Data Acquisition: Empower 3 software.

This protocol is based on a published, validated UPLC method for Daclatasvir and its impurities.[10]

Protocol 2: Forced Degradation Study

To assess the stability of Daclatasvir and identify its degradation products, the following stress conditions are typically applied.

  • Acid Hydrolysis: Treat the drug sample with 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Treat the drug sample with 1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug sample with 3% H₂O₂ at 80°C for 1 hour.

  • Thermal Degradation: Expose the solid drug sample to a temperature of 105°C for 24 hours.

  • Photostability: Expose the drug solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours).

After exposure, samples are neutralized (if necessary), diluted to a known concentration, and analyzed using a validated stability-indicating method like the one described in Protocol 1 to separate and quantify the API and any formed impurities.[10]

Mandatory Visualizations

Daclatasvir's Mechanism of Action

Daclatasvir targets the HCV NS5A protein, a key component of the viral replication complex. By binding to the N-terminus of NS5A, Daclatasvir prevents it from performing its essential functions in both viral RNA replication and the assembly of new virus particles.[2]

Daclatasvir_MoA cluster_host Hepatocyte (Host Cell) HCV_RNA HCV RNA Replication_Complex HCV Replication Complex (on intracellular membranes) HCV_RNA->Replication_Complex Replication NS5A NS5A Protein Replication_Complex->NS5A utilizes Virion_Assembly New Virion Assembly NS5A->Virion_Assembly is critical for Release Virus Release Virion_Assembly->Release Daclatasvir Daclatasvir Daclatasvir->NS5A Inhibits

Caption: Daclatasvir inhibits HCV by targeting the NS5A protein, disrupting viral replication and assembly.

Analytical Workflow for Impurity Profiling

The process of identifying and quantifying impurities in a drug substance like Daclatasvir involves a systematic workflow, from stressing the sample to final characterization. This ensures that all potential impurities are detected and controlled within regulatory limits.

Impurity_Profiling_Workflow cluster_prep Sample Preparation & Stressing cluster_analysis Analytical Separation & Detection cluster_id Structure Elucidation API Daclatasvir API or Drug Product Forced_Degradation Forced Degradation (Acid, Base, H2O2, Light, Heat) API->Forced_Degradation UPLC_HPLC UPLC / HPLC Separation Forced_Degradation->UPLC_HPLC PDA_UV PDA / UV Detection (Quantification) UPLC_HPLC->PDA_UV LC_MS LC-MS / MS (Mass Identification) UPLC_HPLC->LC_MS Report Impurity Profile Report (Identity & Quantity) PDA_UV->Report NMR NMR Spectroscopy (Structural Confirmation) LC_MS->NMR for unknown impurities LC_MS->Report

Caption: Systematic workflow for the separation, quantification, and identification of Daclatasvir impurities.

References

Unraveling the Structure of a Key Daclatasvir Impurity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural confirmation of Monodes(N-carboxymethyl)valine Daclatasvir, a primary degradation product of the hepatitis C drug Daclatasvir, showcases the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides researchers, scientists, and drug development professionals with a comparative overview of these critical analytical techniques, supported by experimental data and detailed protocols.

The positive identification and structural elucidation of impurities are paramount in drug development and manufacturing to ensure the safety and efficacy of therapeutic agents. This compound, also known as Daclatasvir Impurity A, is a significant degradation product of Daclatasvir, a potent NS5A replication complex inhibitor used in the treatment of chronic hepatitis C.[1][2] The structural confirmation of this impurity is a critical step in quality control and regulatory compliance. While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for unambiguous structure determination, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for impurity identification and characterization, especially when dealing with complex mixtures and low-level impurities.

This guide compares the application of NMR and LC-MS/MS for the structural analysis of Daclatasvir and its derivatives, providing insights into their respective strengths and how they can be used in a complementary manner.

Comparative Analysis of Analytical Techniques

The structural confirmation of complex molecules like this compound often requires a multi-pronged analytical approach. Below is a comparison of NMR spectroscopy and Mass Spectrometry.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyLiquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Measures the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, including connectivity and stereochemistry.Separates components of a mixture based on their physicochemical properties and then measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.
Information Provided Detailed structural information, including ¹H and ¹³C chemical shifts, coupling constants, and through-space correlations (NOE), which together allow for the complete assignment of a molecule's constitution and configuration.Provides molecular weight information, elemental composition (with high-resolution MS), and fragmentation patterns (MS/MS) that help in identifying known and unknown compounds.[3][4][5][6][7]
Sample Requirements Typically requires a purified sample in the milligram range for detailed 1D and 2D NMR experiments.Highly sensitive, requiring only picogram to nanogram amounts of sample. Can analyze complex mixtures directly when coupled with a separation technique like HPLC or UPLC.[3][8]
Strengths Unambiguous structure elucidation, non-destructive technique.High sensitivity and specificity, suitable for trace analysis and complex mixtures, provides molecular weight and fragmentation data.[9][10]
Limitations Lower sensitivity compared to MS, may be challenging for complex mixtures without prior separation.Primarily provides information about molecular mass and fragments, direct structural elucidation can be challenging without reference standards or complementary data.

Experimental Data

Due to the limited availability of published, detailed NMR data specifically for this compound, this guide presents representative NMR data for a closely related Daclatasvir analogue to illustrate the technique's capabilities. This is contrasted with LC-MS/MS data reported for the actual impurity.

Representative NMR Data for a Daclatasvir Analogue

The following tables summarize the ¹H and ¹³C NMR data for a synthesized Daclatasvir analogue.[11] This data is indicative of the type of detailed structural information that can be obtained through NMR spectroscopy.

Table 1: ¹H NMR Data of a Daclatasvir Analogue [11]

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.35-7.86d8HAromatic protons
7.24s2HImidazole C-H
11.74-12.07bs2HImidazole N-H
5.16t2HPyrrolidine C-H
4.39q2HValine α-H
3.70t4HPyrrolidine CH₂
3.55s6HMethoxy (OCH₃)
2.28q4HPyrrolidine CH₂
2.0m4HPyrrolidine CH₂
1.24d6HValine CH₃

Table 2: ¹³C NMR Data of a Daclatasvir Analogue [11]

Chemical Shift (δ, ppm)Assignment
171.14Carbonyl (C=O)
156.26Carbamate (N-COO)
148.98, 139.12, 137.23Aromatic/Imidazole C
126.22, 124.69Aromatic C-H
112.51Imidazole C
55.01, 54.82, 54.62Pyrrolidine/Valine C-H
51.38Methoxy (OCH₃)
48.34, 48.10, 46.40Pyrrolidine CH₂
32.90, 30.96Valine C-H
24.24, 21.64Pyrrolidine CH₂
17.50, 16.94Valine CH₃
LC-MS/MS Data for this compound

The following table summarizes the mass spectrometry data for this compound (Impurity A) as identified in forced degradation studies of Daclatasvir.

Table 3: LC-MS/MS Data for this compound

ParameterValueReference
Molecular FormulaC₃₃H₃₉N₇O₃[12][13]
Molecular Weight581.71 g/mol [12][13]
Observed [M+H]⁺582.4 m/z[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline typical protocols for NMR and LC-MS/MS analysis of Daclatasvir and its impurities.

NMR Spectroscopy Protocol (Representative)
  • Sample Preparation: A purified sample of the Daclatasvir analogue (approximately 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[11]

  • Instrumentation: NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.[11]

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to ensure quantitative integration.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which simplifies the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).[11]

LC-MS/MS Protocol for Impurity Analysis
  • Sample Preparation: Samples from forced degradation studies or manufacturing batches are diluted with an appropriate solvent mixture (e.g., water and acetonitrile) to a suitable concentration for LC-MS/MS analysis.[3]

  • Chromatographic Separation (UPLC/HPLC):

    • Column: A reversed-phase column, such as a Waters ACQUITY BEH phenyl column (100 × 2.1 mm, 1.7-μm), is often used.[3]

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 0.03 M sodium perchlorate with 0.002 M 1-octanesulfonic acid sodium salt, pH 2.5) and an organic solvent like acetonitrile.[3]

    • Flow Rate: A typical flow rate is around 0.4 mL/min.[3]

    • Detection: A photodiode array (PDA) detector can be used for UV detection (e.g., at 305 nm) prior to the mass spectrometer.[3][6]

  • Mass Spectrometry (QDa or Triple Quadrupole):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Analysis Mode: For initial identification, a full scan mode is used to determine the molecular ion. For quantification and structural confirmation, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is employed.

    • Fragmentation: Collision-induced dissociation (CID) is used in the collision cell to generate fragment ions (MS/MS), which provides structural information.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the structural confirmation of a pharmaceutical impurity, highlighting the roles of both NMR and LC-MS/MS.

cluster_0 Impurity Detection and Isolation cluster_1 Structural Elucidation cluster_2 Mass Spectrometry Analysis cluster_3 NMR Spectroscopy Analysis cluster_4 Structure Confirmation A Forced Degradation / Process Sample B LC-UV/MS Screening A->B C Impurity Peak Detected B->C D Isolation & Purification (Prep-HPLC) C->D E High-Resolution MS D->E G 1D NMR (¹H, ¹³C) D->G F MS/MS Fragmentation E->F I Data Interpretation & Integration F->I H 2D NMR (COSY, HSQC, HMBC) G->H H->I J Proposed Structure I->J K Confirmation with Reference Standard J->K

Caption: Workflow for impurity identification, isolation, and structural elucidation.

cluster_0 NMR Spectroscopy cluster_1 Mass Spectrometry cluster_2 Synergistic Approach A Provides detailed connectivity and stereochemistry B Unambiguous structure determination A->B E Confirmed Structure of This compound B->E C Provides molecular weight and elemental composition D Identifies components in complex mixtures C->D D->E

Caption: Complementary roles of NMR and Mass Spectrometry in structural analysis.

References

A Comparative Guide to the Impurity Profiling of Daclatasvir Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the impurity profiles of different Daclatasvir formulations, supported by experimental data from published literature. Daclatasvir, a potent direct-acting antiviral agent against the hepatitis C virus, can, like all pharmaceutical products, contain impurities that may impact its efficacy and safety.[1] These impurities can originate from the manufacturing process, degradation of the drug substance over time, or interactions with excipients.[2][3]

Understanding Daclatasvir Impurities

Impurities in Daclatasvir are broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the Daclatasvir drug substance. They can include unreacted starting materials, intermediates, and by-products of side reactions.[1]

  • Degradation Products: These impurities result from the chemical breakdown of Daclatasvir over time due to factors such as exposure to light, heat, humidity, or reactive excipients.[2] Forced degradation studies are intentionally conducted to identify potential degradation products that might form under various stress conditions.[4]

  • Nitrosamine Impurities: A class of potentially carcinogenic impurities that have come under increased regulatory scrutiny. These can form under specific processing conditions in the presence of secondary or tertiary amines and nitrosating agents.[1]

Comparative Analysis of Impurity Profiles

While direct head-to-head comparative studies of impurity levels between different commercial Daclatasvir formulations are not extensively published, a comprehensive profile of known and potential impurities can be compiled from various analytical studies. The following table summarizes the key process-related and degradation impurities that are monitored in Daclatasvir formulations. The acceptance criteria are based on typical regulatory guidelines for non-pharmacopeial impurities.

Impurity Name/TypeOriginTypical Acceptance Criteria (% w/w)
Process-Related
DAC.RC01Synthesis By-product≤ 0.15
DAC.RC03Synthesis By-product≤ 0.15
DAC.RC04Synthesis By-product≤ 0.15
DAC.RC05Synthesis By-product≤ 0.15
DAC.RC06Synthesis By-product≤ 0.15
Degradation Products
Acid Degradation ProductsHydrolysis≤ 0.20
Base Degradation ProductsHydrolysis≤ 0.20
Oxidative DegradantsOxidation≤ 0.20
Other
Any Unspecified ImpurityVarious≤ 0.10
Total ImpuritiesAll Sources≤ 1.0

Experimental Protocols

The identification and quantification of impurities in Daclatasvir formulations are primarily achieved through stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[5][6]

Stability-Indicating UPLC Method for Impurity Quantification[5]

This method is designed to separate Daclatasvir from its process-related and degradation impurities.

  • Instrumentation: Waters ACQUITY UPLC system with a PDA detector.

  • Column: Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer).[5]

  • Mobile Phase B: A mixture of 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) and acetonitrile in a 20:80 v/v ratio.[5]

  • Gradient Program: A gradient elution is used to achieve optimal separation.

  • Flow Rate: 0.4 mL/min.[5]

  • Detection: UV at 305 nm.[5]

  • Run Time: 15 minutes.[5]

Forced Degradation Studies[4]

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: The drug product is exposed to 0.1 N HCl at 60°C for 4 hours.[4]

  • Base Hydrolysis: The drug product is treated with 0.1 N NaOH at 60°C for 4 hours.[4]

  • Oxidative Degradation: The sample is subjected to 30% H₂O₂ at 60°C for 6 hours.[4]

  • Thermal Degradation: The solid drug product is exposed to dry heat.

  • Photolytic Degradation: The drug product is exposed to UV light.

Visualizing the Impurity Profiling Workflow

The following diagram illustrates the typical workflow for the impurity profiling of a Daclatasvir formulation.

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analytical Testing cluster_3 Data Analysis & Reporting A Daclatasvir Formulation (e.g., Tablets) B Sample Dissolution & Dilution A->B C Acid Stress B->C Stress Conditions D Base Stress B->D Stress Conditions E Oxidative Stress B->E Stress Conditions F Thermal/Photo Stress B->F Stress Conditions G UPLC/HPLC Analysis B->G Unstressed Sample C->G D->G E->G F->G H LC-MS for Identification G->H Peak Identification I Impurity Quantification G->I H->I J Comparison to Specifications I->J K Impurity Profile Report J->K

Caption: Workflow for Daclatasvir Impurity Profiling.

Signaling Pathways in Daclatasvir's Mechanism of Action

While not directly related to impurity profiling, understanding the mechanism of action of Daclatasvir provides context for its therapeutic importance. Daclatasvir is an inhibitor of the Hepatitis C Virus (HCV) NS5A protein, which is essential for viral RNA replication and virion assembly.

Daclatasvir Daclatasvir NS5A HCV NS5A Protein Daclatasvir->NS5A inhibits Replication Viral RNA Replication NS5A->Replication promotes Assembly Virion Assembly NS5A->Assembly promotes

Caption: Daclatasvir's Inhibition of HCV Replication.

References

limit of detection and quantification for Monodes(N-carboxymethyl)valine Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of active pharmaceutical ingredients (APIs) and their impurities are paramount for ensuring safety and efficacy. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for Daclatasvir and its related substances, including the primary degradation product, Monodes(N-carboxymethyl)valine Daclatasvir.

Comparison of Analytical Methods

The following table summarizes the performance of different analytical methods in determining the LOD and LOQ for Daclatasvir and some of its impurities. This data is essential for selecting the appropriate method based on the required sensitivity for specific research or quality control needs.

CompoundAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Daclatasvir RP-HPLC0.0416 µg/mL0.1261 µg/mL
Daclatasvir & 5 Impurities UPLC0.035–0.091 µg/mL0.122–0.248 µg/mL
Daclatasvir RP-HPLC0.05 µg/mL0.15 µg/mL
4,4'-bis(2-bromoacetyl) biphenyl (Genotoxic Impurity) RP-HPLC3 µg/mL10 µg/mL
Daclatasvir Dihydrochloride RP-HPLC1.40 ppm4.25 ppm

Experimental Protocols

The determination of LOD and LOQ is a critical component of method validation, ensuring the reliability of analytical data. The following outlines a typical experimental protocol based on the signal-to-noise ratio method, as recommended by the International Council for Harmonisation (ICH) guidelines.

A stability-indicating UPLC method was developed for the quantitative determination of Daclatasvir and its degradation products.[1] The chromatographic separation was achieved on a Waters ACQUITY BEH phenyl column (100 × 2.1 mm, 1.7-μm) using a gradient program with a mobile phase consisting of sodium perchlorate and 1-octanesulfonic acid sodium salt buffer and acetonitrile.[1] The LOD and LOQ were determined by injecting a series of diluted solutions of known concentrations and were estimated at a signal-to-noise ratio of 3:1 and 10:1, respectively.[1]

In another validated RP-HPLC method, the LOD and LOQ for Daclatasvir were determined using the signal-to-noise ratio of 3:1 and 10:1, respectively.[2] This method utilized a C18 column and a mobile phase of acetonitrile and 0.05% o-phosphoric acid.[2]

Experimental Workflow for LOD & LOQ Determination

The following diagram illustrates a generalized workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method, a fundamental procedure in the validation of methods for compounds like this compound.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination cluster_validation Validation prep_std Prepare Standard Stock Solution prep_dil Prepare Serial Dilutions prep_std->prep_dil inject Inject Dilutions into HPLC/UPLC prep_dil->inject acquire Acquire Chromatograms inject->acquire measure_sn Measure Signal-to-Noise (S/N) Ratio acquire->measure_sn calc_lod Calculate LOD (S/N ≈ 3) measure_sn->calc_lod calc_loq Calculate LOQ (S/N ≈ 10) measure_sn->calc_loq validate_loq Validate LOQ with Precision & Accuracy calc_loq->validate_loq

LOD and LOQ Determination Workflow

Advanced analytical techniques such as HPLC, GC-MS, LC-MS/MS, and NMR spectroscopy are crucial for the accurate identification, structural elucidation, and quantification of Daclatasvir impurities at trace levels, as required by ICH guidelines.[3] The development of robust impurity testing methods and the use of certified reference standards are paramount for ensuring the quality and safety of Daclatasvir.[3]

References

A Comparative Guide to Robustness Testing of Analytical Methods for Daclatasvir Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of robustness testing for various analytical methods used in the determination of Daclatasvir and its impurities. The data presented is compiled from published research and aims to offer a comprehensive resource for method development and validation.

Introduction to Robustness Testing

Robustness testing is a critical component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This ensures the reliability and reproducibility of the method during routine use. For Daclatasvir, a direct-acting antiviral agent used in the treatment of Hepatitis C, ensuring the purity and stability of the drug substance and product is paramount. Analytical methods must be robust enough to separate and quantify Daclatasvir from its process-related impurities and degradation products that may arise during manufacturing and storage.

Forced degradation studies are a key part of this process, intentionally stressing the drug substance to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method. Common stress conditions include acid and base hydrolysis, oxidation, heat, and light exposure.

Comparison of Analytical Methods

Several analytical methods, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been developed and validated for the analysis of Daclatasvir and its impurities. The following tables summarize the key parameters and robustness findings from various studies.

Method Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Reference
RP-HPLC Hypersil C18 (4.6 x 250 mm, 5 µm)Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v)0.73153.760 ± 0.01
RP-HPLC Waters Symmetry C18 (150 x 4.6 mm, 5 µm)10 mM ammonium acetate (pH 5.0) and acetonitrile (gradient)Not SpecifiedNot SpecifiedNot Specified
UPLC Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7-µm)Gradient of sodium perchlorate/octanesulfonic acid buffer and acetonitrile0.4305Not Specified
RP-HPLC Waters C8 (4.6x250mm, 5μm)Mixed phosphate buffer pH 2.5 and acetonitrile (75:25 v/v)Not SpecifiedNot SpecifiedNot Specified

Table 1: Comparison of Chromatographic Conditions for Daclatasvir Analysis

Robustness Testing Parameters and Outcomes

Robustness is typically evaluated by intentionally varying critical method parameters and observing the effect on the results, such as resolution and analyte concentration.

Method Parameter Varied Variation Observed Effect Reference
UPLC Flow Rate± 0.1 mL/min (from 0.4 mL/min)Method remained unaffected.
UPLC Column Temperature± 5°C (from 35°C)Method remained unaffected.
RP-HPLC Mobile Phase CompositionMinor variationsLack of influence on test results.
RP-HPLC pH of Mobile PhaseMinor variationsLack of influence on test results.

Table 2: Summary of Robustness Testing Parameters and Results from a UPLC Method

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. Daclatasvir has been shown to degrade under various stress conditions.

Stress Condition Reagents and Conditions Degradation Observed Reference
Acid Hydrolysis 0.1 N HCl, refluxed at 60°C for 4 hoursDegradation observed
2 N HCl, refluxed at 80°C for 5 hoursDegradation observed
Base Hydrolysis 0.1 N NaOH, refluxed at 60°C for 4 hoursDegradation observed
0.1 N NaOH, refluxed at 80°C for 72 hoursDegradation observed
Oxidative Degradation 30% H₂O₂, refluxed at 60°C for 6 hoursDegradation observed
0.3% H₂O₂ at room temperature for 7 daysDegradation observed
Neutral Hydrolysis Water, refluxed at 60°C for 4 hoursStable
Water, refluxed at 80°C for 72 hoursDegradation observed
Photolytic Degradation Solid drug exposed to direct sunlight for 10 daysStable
UV light (200 Wh/m²) and visible light (1.2 million lux h) for 7 daysStable
Thermal Degradation Solid drug at 105°C for 24 hoursStable
Solid drug at 100°C for 3 daysStable

Table 3: Summary of Forced Degradation Conditions and Daclatasvir Stability

Experimental Protocols

Below are generalized methodologies for key experiments based on published literature.

1. Robustness Testing Protocol

This protocol outlines the deliberate variation of method parameters to assess the robustness of an analytical method.

  • Flow Rate Variation: The flow rate of the mobile phase is adjusted by a small margin (e.g., ±0.1 mL/min) from the nominal flow rate. The effect on the retention time, resolution between Daclatasvir and its impurities, and peak shape is monitored.

  • Column Temperature Variation: The column temperature is varied by a small range (e.g., ±5°C) from the set temperature. The impact on retention time and resolution is evaluated.

  • Mobile Phase Composition Variation: The ratio of the organic and aqueous phases of the mobile phase is slightly altered (e.g., ±2%). The resulting changes in chromatographic performance are recorded.

  • pH of Mobile Phase Buffer Variation: The pH of the aqueous buffer in the mobile phase is adjusted by a small unit (e.g., ±0.2 units). The effect on the separation of ionizable impurities is observed.

2. Forced Degradation Protocol

This protocol describes the procedures for intentionally degrading the Daclatasvir drug substance to evaluate the stability-indicating properties of the analytical method.

  • Acid Hydrolysis: A solution of Daclatasvir is prepared in an acidic medium (e.g., 0.1 N HCl) and refluxed at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-5 hours). The stressed sample is then neutralized, diluted, and analyzed.

  • Base Hydrolysis: A solution of Daclatasvir is prepared in a basic medium (e.g., 0.1 N NaOH) and refluxed under similar conditions as acid hydrolysis. The sample is then neutralized, diluted, and analyzed.

  • Oxidative Degradation: Daclatasvir is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at a controlled temperature for a specific duration. The resulting solution is then diluted and analyzed.

  • Thermal Degradation: The solid drug substance is exposed to dry heat at a high temperature (e.g., 100-105°C) for a prolonged period (e.g., 24 hours to 3 days). A solution of the heat-stressed sample is then prepared and analyzed.

  • Photolytic Degradation: The solid drug substance is exposed to UV and visible light for a specified duration. A solution of the photo-stressed sample is then prepared and analyzed.

Workflow Visualization

The following diagram illustrates a typical workflow for the robustness testing of an analytical method for Daclatasvir impurities.

RobustnessTestingWorkflow cluster_method_development Method Development & Validation cluster_robustness_testing Robustness Testing cluster_forced_degradation Forced Degradation Studies cluster_analysis_evaluation Analysis & Evaluation MD Optimized Analytical Method RT Define Robustness Parameters MD->RT FD Prepare Stressed Samples MD->FD Var1 Vary Flow Rate RT->Var1 Var2 Vary Column Temperature RT->Var2 Var3 Vary Mobile Phase Composition RT->Var3 Var4 Vary Mobile Phase pH RT->Var4 Analysis Analyze Samples Var1->Analysis Var2->Analysis Var3->Analysis Var4->Analysis Acid Acid Hydrolysis FD->Acid Base Base Hydrolysis FD->Base Oxidation Oxidation FD->Oxidation Thermal Thermal Stress FD->Thermal Photo Photolytic Stress FD->Photo Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate System Suitability & Peak Purity Analysis->Evaluation Report Final Report Evaluation->Report

Caption: Workflow for Robustness Testing of Daclatasvir Analytical Method.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability and degradation pathways of antiviral drugs is critical for ensuring their safety, efficacy, and quality. This guide provides a comprehensive comparison of the degradation pathways of Daclatasvir and other direct-acting antivirals used in the treatment of Hepatitis C virus (HCV) infection. The information presented is supported by experimental data from forced degradation studies, offering valuable insights into the intrinsic stability of these therapeutic agents.

Daclatasvir: An Overview of its Degradation Profile

Daclatasvir (DCV), a potent inhibitor of the HCV non-structural protein 5A (NS5A), has been extensively studied under various stress conditions to elucidate its degradation pathways. Forced degradation studies are a crucial component of drug development, providing information on a molecule's stability and helping to develop stability-indicating analytical methods.

Daclatasvir has been found to be susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions, while it generally exhibits stability under thermal and photolytic stress.[1][2]

Under acidic conditions, Daclatasvir undergoes hydrolysis, leading to the formation of several degradation products.[1][2] Similarly, in basic and neutral aqueous environments, hydrolysis is a key degradation pathway.[1] Oxidative stress, typically induced by agents like hydrogen peroxide, also leads to the formation of distinct degradation products.[1][3][4] In contrast, the solid form of Daclatasvir is generally stable.[3]

The imidazole moiety within the Daclatasvir structure is particularly susceptible to both base-mediated autoxidation and oxidation in the presence of agents like hydrogen peroxide.[3] The carbamate moiety is also prone to basic hydrolysis.[3]

Comparative Degradation of Related Antivirals

Several other direct-acting antivirals, particularly other NS5A inhibitors, have also been subjected to forced degradation studies. Understanding their comparative stability provides a broader perspective for drug development and formulation strategies.

Ledipasvir , another NS5A inhibitor, shows degradation under hydrolytic (acid, alkaline, and neutral) and oxidative stress conditions, while remaining stable under thermal and photolytic stress.[1] Eight distinct degradation products have been identified for Ledipasvir under these conditions.[1]

Elbasvir , also an NS5A inhibitor, when studied in combination with the NS3/4A protease inhibitor Grazoprevir, demonstrated the formation of seven significant degradation products under thermal, photolytic, acid/base hydrolytic, and oxidative stress conditions.[5]

Pibrentasvir , an NS5A inhibitor often co-formulated with the NS3/4A protease inhibitor Glecaprevir, has been shown to be sensitive to chemical stress conditions, with degradation observed under acidic and basic conditions.[4][6]

Ombitasvir , another NS5A inhibitor, has been studied in combination with other antivirals and has been subjected to forced degradation under acidic, basic, oxidative, and thermal conditions.[7][8][9]

Velpatasvir , a pangenotypic NS5A inhibitor, is labile to degradation under alkaline, acidic, and oxidative conditions and is also photolabile.[10] However, it shows no degradation when exposed to extreme temperatures in the absence of light.[10] Eight degradation products of Velpatasvir have been separated and identified.[10]

Sofosbuvir , a nucleotide analog NS5B polymerase inhibitor often co-administered with NS5A inhibitors, degrades in acidic, basic, and oxidative mediums but is stable under thermal and photolytic conditions.[11][12]

Glecaprevir , an NS3/4A protease inhibitor, is reported to be stable under thermal, oxidative, and photolytic conditions, with degradation primarily observed in acidic and basic hydrolytic conditions.[13]

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies on Daclatasvir and related antivirals.

Table 1: Degradation of Daclatasvir Under Various Stress Conditions

Stress ConditionReagent/DetailsDurationTemperatureDegradation ProductsReference
Acid Hydrolysis2 N HCl5 hours80°C4[1]
Base Hydrolysis0.1 N NaOH72 hours80°C4[1]
Neutral HydrolysisWater72 hours80°C4[1]
Oxidative30% H₂O₂6 hours60°CMultiple[2]
ThermalDry Heat3 days100°CStable[1]
PhotolyticUV and Fluorescent Light--Stable[1]

Table 2: Comparative Degradation of Related Antivirals

AntiviralStress ConditionDegradation ObservedNumber of Degradation ProductsReference
Ledipasvir Acid, Alkaline, Neutral Hydrolysis, OxidativeYes8[1]
Thermal, PhotolyticNo-[1]
Elbasvir Acid/Base Hydrolysis, Oxidative, Thermal, PhotolyticYes7[5]
Pibrentasvir Acid, Base HydrolysisYesMultiple[4][6]
Ombitasvir Acid, Base Hydrolysis, Oxidative, ThermalYesMultiple[7][8][9]
Velpatasvir Acid, Alkaline Hydrolysis, Oxidative, PhotolyticYes8[10]
ThermalNo-[10]
Sofosbuvir Acid, Base Hydrolysis, OxidativeYes3[11][12]
Thermal, PhotolyticNo-[11][12]
Glecaprevir Acid, Base HydrolysisYes2[13]
Thermal, Oxidative, PhotolyticNo-[13]

Experimental Protocols

The methodologies employed in forced degradation studies are crucial for obtaining reliable and reproducible data. Below are representative experimental protocols cited in the literature.

Forced Degradation of Daclatasvir: [1]

  • Acid Hydrolysis: The drug solution was refluxed in 2 N HCl for 5 hours at 80°C.

  • Base Hydrolysis: The drug solution was refluxed in 0.1 N NaOH at 80°C for 72 hours.

  • Neutral Hydrolysis: The drug solution was refluxed in water at 80°C for 72 hours.

  • Oxidative Degradation: The drug solution was treated with 30% H₂O₂ at 60°C for 6 hours.[2]

  • Thermal Degradation: The solid drug was exposed to dry heat at 100°C for 3 days.

  • Photolytic Degradation: The drug solution and solid samples were exposed to fluorescent and UV light.

Forced Degradation of Ledipasvir: [2]

  • Acid and Base Hydrolysis: The drug solution was refluxed in 0.1 N HCl and 0.1 N NaOH respectively at 70°C for 7 hours.

  • Oxidative Degradation: The drug solution was exposed to 6% H₂O₂ at 70°C for 24 hours.

  • Photolytic Stability: The drug solution was kept in direct sunlight for 21 days.

  • Thermal Stability: The drug solution was exposed to a temperature of 50°C for 21 days.

Forced Degradation of Glecaprevir and Pibrentasvir: [14]

  • Acid Degradation: The combined tablet sample was subjected to 0.1N HCl for 30 minutes.

  • Base Degradation: The combined tablet sample was subjected to 0.1 N NaOH for 30 minutes.

  • Oxidative Degradation: The combined tablet sample was subjected to 30% H₂O₂ for 30 minutes.

  • Thermal Degradation: The combined tablet sample was kept in an oven at 105°C for 30 minutes.

  • Photolytic Degradation: The combined tablet sample was exposed to sunlight for 24 hours.

Degradation Pathways and Logical Relationships

The degradation of these antiviral compounds often involves the hydrolysis of amide or carbamate linkages and oxidation of susceptible moieties. The following diagrams illustrate the general degradation pathways and the logical workflow of a stability-indicating method development process.

DegradationPathways cluster_daclatasvir Daclatasvir Degradation cluster_related_antivirals Related Antivirals Degradation Daclatasvir Daclatasvir DP_Acid Acidic Degradation Products Daclatasvir->DP_Acid Acid Hydrolysis DP_Base Basic Degradation Products Daclatasvir->DP_Base Base Hydrolysis DP_Oxidative Oxidative Degradation Products Daclatasvir->DP_Oxidative Oxidation RelatedAntiviral Ledipasvir, Elbasvir, etc. DP_Hydrolytic Hydrolytic Degradation Products RelatedAntiviral->DP_Hydrolytic Hydrolysis DP_Oxidative_RA Oxidative Degradation Products RelatedAntiviral->DP_Oxidative_RA Oxidation

Caption: General degradation pathways for Daclatasvir and related antivirals.

ExperimentalWorkflow start Drug Substance / Product stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->stress separation Chromatographic Separation (HPLC/UPLC) stress->separation detection Detection (UV, MS) separation->detection method_validation Stability-Indicating Method Validation (ICH Guidelines) separation->method_validation identification Degradation Product Identification & Characterization detection->identification finish Validated Analytical Method method_validation->finish

Caption: Workflow for developing a stability-indicating analytical method.

References

Safety Operating Guide

Proper Disposal of Monodes(N-carboxymethyl)valine Daclatasvir: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Monodes(N-carboxymethyl)valine Daclatasvir, a primary degradation product of the antiviral drug Daclatasvir. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This substance is intended for laboratory research use only.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be disposed of as hazardous chemical waste through an approved waste disposal plant.[1] Improper disposal can lead to environmental contamination and potential harm to human health.

Hazard and Safety Information

A summary of the key hazard classifications for this compound is provided in the table below. This information is derived from the Safety Data Sheet (SDS) and should guide all handling and disposal practices.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container compatible with chemical waste.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and specifically identifying the contents.

  • Liquid Waste:

    • Solutions containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Never dispose of liquid waste containing this compound down the drain.

2. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain and absorb the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and any contaminated soil into a designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and collect the cleaning materials for disposal as hazardous waste.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a certified waste disposal service.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Ensure that all required documentation for waste transfer is completed accurately. The final disposal method will likely be incineration at a permitted hazardous waste facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Start: Identify Waste cluster_1 Waste Characterization cluster_2 Containment and Labeling cluster_3 Interim Storage cluster_4 Final Disposal start Monodes(N-carboxymethyl)valine Daclatasvir for Disposal solid_waste Solid Waste (Unused powder, contaminated labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste Is it liquid? collect_solid Collect in sealed, labeled hazardous waste container. solid_waste->collect_solid collect_liquid Collect in sealed, leak-proof, labeled hazardous waste container. liquid_waste->collect_liquid storage Store in designated secondary containment area. collect_solid->storage collect_liquid->storage ehs_pickup Arrange for pickup by EHS or licensed waste contractor. storage->ehs_pickup incineration Dispose via approved hazardous waste plant (Incineration). ehs_pickup->incineration

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.